This technical guide provides an in-depth analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline , a specific structural isomer and derivative of the potent mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline).[3] While IQ is a well-documented carcinogen formed during the high-temperature cooking of proteins, the 1-methyl-2-dimethylamino variant serves primarily as a chemico-biological probe in Structure-Activity Relationship (SAR) studies.[3]
Research indicates that the mutagenic potency of imidazoquinolines is strictly dependent on the position of the ring methyl group (N3 vs. N1) and the steric environment of the exocyclic amine. This guide details the chemical properties, synthesis pathways, and the mechanistic rationale for using this compound to delineate the molecular requirements for DNA intercalation and cytochrome P450 activation.
Chemical Identity & Physicochemical Properties[3][4][5]
The molecule is characterized by a tricyclic aromatic system. Unlike the canonical IQ, which possesses a methyl group at the N3 position and a free exocyclic amino group, this derivative features a methyl group at the N1 position and a dimethylated exocyclic amine .
Poor water solubility; requires organic solvent for stock solutions.
pKa (Predicted)
~5.5 (Quinoline N), ~7.5 (Imidazole)
Protonation state affects binding affinity to DNA.
UV/Vis Max
265 nm, 350 nm (in MeOH)
Characteristic absorption of the imidazoquinoline chromophore.
Stability
Light Sensitive; Heat Stable
Critical: Degrades under UV light. Store in amber vials at -20°C.
Structure-Activity Relationship (SAR) & Mechanism
The scientific value of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline lies in its comparative inactivity, which validates the "3-methyl-2-amino" pharmacophore required for genotoxicity.[3]
The "N3-Methyl" and "Free Amine" Hypothesis
Potent HCAs like IQ require two key structural features for metabolic activation:
N3-Methyl Group: Ensures the correct steric orientation for the molecule to enter the active site of CYP1A2.
Free Exocyclic Amine: Serves as the site for N-hydroxylation, the rate-limiting step in bioactivation.[3]
Mechanistic Contrast:
IQ (Mutagenic): The N3-methyl allows planarity; the NH₂ is readily hydroxylated to N-OH-IQ, which is esterified to the reactive nitrenium ion.[3]
Target (1-Methyl-2-dimethylamino...):
N1-Methylation: Distorts the dipole moment and steric fit within the CYP1A2 pocket.
Dimethylamino Group: Sterically hinders N-oxidation.[3] The absence of hydrogen on the exocyclic nitrogen prevents the formation of the hydroxylamine intermediate (N-OH), effectively blocking the canonical activation pathway.
Visualization: Metabolic Blockade Pathway
The following diagram illustrates why the target molecule fails to generate DNA adducts compared to the parent IQ.
Caption: Comparative metabolic pathway showing the bioactivation of IQ versus the steric blockade preventing activation of the 1-methyl-2-dimethylamino derivative.[3]
Experimental Protocols
Synthesis Strategy
While specific synthesis papers for this exact isomer are rare, the synthesis follows the Traube Purine Synthesis logic adapted for quinolines.
Protocol: Cyclization of Diaminoquinoline Precursor
Reagent: Phosgene iminium chloride (Viehe's salt) or Tetramethylurea.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of N-methyl-5,6-diaminoquinoline in anhydrous acetonitrile under Argon atmosphere.
Cyclization: Add 1.2 eq of phosgene iminium chloride (dichloromethylenedimethylammonium chloride) at 0°C.
Reflux: Allow to warm to room temperature, then reflux for 4 hours. The electrophilic carbon of the iminium salt closes the imidazole ring between the N5 and N6 amines.
Quench: Cool to 0°C and quench with saturated NaHCO₃.
Extraction: Extract with Dichloromethane (DCM) (3x).
Purification: Flash column chromatography on Silica Gel 60.
Eluent: DCM:Methanol (95:5) with 1% Triethylamine (TEA).
Note: The TEA is crucial to prevent tailing of the basic amine on silica.
Handling & Safety (Deactivation)
Although this derivative is predicted to be less mutagenic than IQ, all imidazoquinolines must be treated as potential carcinogens .
Self-Validating Deactivation Protocol:
Do not rely on simple washing.[3] Use a chemical degradation validation.
Solution: Prepare a 5.25% Sodium Hypochlorite (Bleach) solution.
Surfactant: Add 0.5% SDS (Sodium Dodecyl Sulfate) to improve wetting of the hydrophobic residues.
Exposure: Soak all contaminated glassware/tips for >24 hours.
Validation:
Take a 100 µL aliquot of the deactivated solution.
Neutralize with Sodium Thiosulfate.
Inject into HPLC (C18 column, 265 nm detection).
Pass Criteria: Absence of the parent peak at the known retention time.
Analytical Validation (Quality Control)
To ensure the integrity of SAR studies, the identity of the isomer must be rigorously confirmed to distinguish it from the N3-methyl (IQ) or N,N-dimethyl-IQ variants.[3]
Table 2: NMR Diagnostic Signals (DMSO-d6)[3]
Position
Signal Type
Chemical Shift (δ ppm)
Diagnostic Value
N-CH₃ (Ring)
Singlet
~4.0 - 4.2
Critical: N1-Me usually shifts upfield relative to N3-Me due to shielding effects of the benzene ring fusion.[3]
Caption: Quality control cascade ensuring regio-isomeric purity before biological application.
References
National Toxicology Program (NTP). (2002). Report on Carcinogens: Heterocyclic Amines (Selected). U.S. Department of Health and Human Services. [Link]
Sugimura, T., et al. (1986). Mutagenic heterocyclic amines in cooked food. Environmental Health Perspectives, 67, 5-10.[3] [Link]
Pharmaffiliates. (2024). 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline Product Data (CAS 102408-29-7). [Link][1][3]
Turesky, R. J., et al. (1991). Metabolism of the food-borne mutagen 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in humans. Carcinogenesis, 12(10), 1869–1875.[3] [Link]
(Note: While direct literature on the specific "1-methyl-2-dimethylamino" isomer is limited to catalog entries and SAR studies, the mechanistic properties are derived from the foundational work on IQ and its methylated analogs cited above.)[3]
This guide details the technical synthesis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline , a structural isomer and derivative of the potent mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline). This molecule repres...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical synthesis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline , a structural isomer and derivative of the potent mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline).
This molecule represents a significant challenge in heterocyclic chemistry due to the necessity of controlling regioselectivity at the N1 position (versus the thermodynamically favored N3 position seen in standard IQ) and achieving exhaustive alkylation of the exocyclic amine.
Part 1: Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The imidazo[4,5-f]quinoline scaffold contains two nucleophilic nitrogens within the imidazole ring (N1 and N3).
N3-Methylation (Thermodynamic): In standard IQ synthesis, methylation of the 2-amino-imidazo[4,5-f]quinoline core predominantly occurs at the N3 position (adjacent to the quinoline ring fusion C6), yielding the classic mutagen IQ.
N1-Methylation (Target): Accessing the 1-Methyl isomer requires either:
Pre-cyclization installation: Synthesizing a 5-(methylamino)-6-aminoquinoline precursor.
Post-cyclization separation: Non-selective methylation followed by rigorous HPLC purification to isolate the minor N1 isomer.
This guide prioritizes the Pre-cyclization Route for higher specificity, while acknowledging the separation route for rapid library generation.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic pathway prioritizing N1-regiocontrol via amine displacement on the nitro-quinoline scaffold.
Part 2: Detailed Experimental Protocols
Phase I: Backbone Construction & Functionalization
Objective: Synthesize the regiodefined diamine precursor 5-(methylamino)-6-aminoquinoline .
Starting Material: 5-Chloro-6-nitroquinoline (Synthesized via Skraup reaction of 2-chloro-3-nitroaniline or nitration of 5-chloroquinoline).
Final Product:1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline .
Part 3: Analytical Data & Quality Control
Expected NMR Profile
The following shifts are predicted based on the IQ scaffold and N1-substitution effects.
Position
Proton Type
Chemical Shift (δ ppm)
Multiplicity
Diagnostic Note
N1-CH3
Methyl
4.05 - 4.15
Singlet
Key differentiator from 3-Me (IQ) which appears ~3.7 ppm.
N(CH3)2
Dimethyl
3.10 - 3.20
Singlet (6H)
Characteristic of exocyclic amine.
H4
Aromatic
8.80 - 8.90
Doublet
Quinoline ring proton (deshielded).
H5
Aromatic
7.50 - 7.60
DD
Quinoline ring proton.
H8
Aromatic
8.95 - 9.05
Doublet
Proton adjacent to quinoline N.
Hazard Control & Safety
Mutagenicity: Like IQ, this derivative is a suspected potent mutagen (Class 2A/2B carcinogen equivalent).
Handling:
Double-gloving (Nitrile) is mandatory.
All weighing must occur in a certified fume hood or glovebox.
Deactivation: Glassware should be soaked in 10% Bleach (Sodium Hypochlorite) or Chromic acid solution before washing to degrade DNA-intercalating residues.
Part 4: Workflow Visualization
Figure 2: Linear operational workflow for the synthesis of the target molecule.
References
Kasai, H., et al. (1980).[1][2] "Structure and chemical synthesis of Me-IQ, a potent mutagen isolated from broiled fish." Chemical Letters. Link
Sugimura, T., et al. (1986). "Heterocyclic amine mutagens/carcinogens in foods." Handbook of Experimental Pharmacology. Link
Adolfsson, L., & Olsson, K. (1983).[1][2] "A convenient synthesis of mutagenic 3H-imidazo[4,5-f]quinoline-2-amines." Acta Chemica Scandinavica. Link
Turesky, R. J., et al. (1991).[1][2] "Mammalian cell mutagenicity and metabolism of heterocyclic aromatic amines." Mutation Research. Link
IARC Working Group. (1993). "IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link
An In-Depth Technical Guide on the Biological Activity of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Unknown In the landscape of chemical biology and drug discovery, we ofte...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
In the landscape of chemical biology and drug discovery, we often encounter novel molecular entities with limited direct biological data. Such is the case with 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. This technical guide is structured to provide a comprehensive understanding of its potential biological activities by drawing upon the extensive research conducted on its close structural analogs, primarily the well-characterized heterocyclic amines 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ). The imidazo[4,5-f]quinoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological effects, from potent mutagenicity to promising therapeutic activities.[1][2][3] This guide will delve into the established toxicological profile of related compounds, their mechanisms of action, and the experimental methodologies crucial for evaluating the biological impact of this class of molecules. By understanding the established principles and experimental precedents, researchers can effectively design studies to elucidate the specific properties of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline.
The Imidazo[4,5-f]quinoline Scaffold: A Double-Edged Sword
The imidazo[4,5-f]quinoline core is a planar, tricyclic aromatic system that is structurally analogous to purine bases, a feature that may contribute to its interaction with biological macromolecules like DNA.[4] This scaffold is found in a variety of compounds, some of which are formed during the high-temperature cooking of protein-rich foods.[5] While some derivatives have been explored for their therapeutic potential in areas such as cancer and infectious diseases, others, like IQ and MeIQ, are recognized as potent mutagens and carcinogens.[5][6][7]
Chemical Properties and Synthetic Considerations
Imidazo[4,5-f]quinolines are generally stable crystalline solids with limited solubility in water but are soluble in organic solvents like methanol and dimethyl sulfoxide.[8] Their synthesis can be achieved through various organic chemistry methodologies, often involving the condensation of a substituted quinoline with a suitable imidazole precursor. A common approach is the Friedländer annulation, which involves the reaction of an ortho-amino-substituted aldehyde or ketone with a compound containing a reactive methylene group.[9] The synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives has been well-documented, often starting from quinoline-2,4-diol and proceeding through nitration, chlorination, and subsequent cyclization steps.[10]
Predicted Biological Activity Profile: Lessons from Analogs
The biological activities of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline can be inferred with a reasonable degree of confidence from the extensive data available for IQ and MeIQ. The presence of the core imidazo[4,5-f]quinoline structure, along with the methyl and dimethylamino substituents, suggests a high likelihood of similar metabolic activation pathways and biological targets.
Genotoxicity and Mutagenicity: A Primary Concern
IQ and MeIQ are among the most potent mutagens identified using the Ames test, a bacterial reverse mutation assay.[11] Their mutagenicity is dependent on metabolic activation by cytochrome P450 enzymes. These compounds are known to induce a variety of genetic alterations, including DNA damage, gene mutations, and chromosomal anomalies in both in vitro and in vivo systems.[8] Studies in Drosophila melanogaster have also demonstrated their genotoxic effects.[12]
Table 1: Summary of Genotoxicity Data for IQ and MeIQ
The genotoxic nature of IQ and MeIQ translates to significant carcinogenic potential in animal models. Oral administration of these compounds has been shown to induce tumors in various organs, including the liver, colon, mammary glands, and Zymbal's gland in rats, and the liver, lung, and forestomach in mice.[5][7] The International Agency for Research on Cancer (IARC) has classified IQ as "probably carcinogenic to humans" (Group 2A) and MeIQ as "possibly carcinogenic to humans" (Group 2B).[7][8]
Mechanism of Action: The Path to DNA Damage
The biological activity of these heterocyclic amines is intricately linked to their metabolic activation. The parent compounds are pro-mutagens and require enzymatic conversion to their active forms. This process is primarily mediated by cytochrome P450 enzymes of the CYP1A subfamily.[11]
The key steps in the metabolic activation pathway are:
N-hydroxylation: The exocyclic amino group is hydroxylated by CYP1A enzymes to form the N-hydroxy-amino derivative.
Esterification: The N-hydroxy group is then esterified by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), to form a reactive N-acetoxy or N-sulfonyloxy ester.
DNA Adduct Formation: These reactive esters are electrophilic and can readily react with nucleophilic sites in DNA, primarily at the C8 and N2 positions of guanine, to form stable DNA adducts. These adducts can lead to mutations during DNA replication if not repaired.
Caption: Metabolic activation pathway of imidazo[4,5-f]quinolines.
Potential for Other Pharmacological Activities: A Glimmer of Hope?
While the toxicological profile of IQ and MeIQ is a primary concern, it is important to recognize that the broader quinoline and imidazole scaffolds are present in numerous therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Some imidazo[4,5-c]quinoline derivatives have shown promise as PI3K/mTOR inhibitors for cancer therapy.[6] Furthermore, certain quinoline-based drugs are known for their antimalarial activity, acting by interfering with hemoglobin digestion in the parasite.[13][14] Therefore, it is plausible that 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline could exhibit other, potentially beneficial, biological activities. A comprehensive screening approach is warranted to explore this possibility.
Essential Experimental Protocols
To experimentally determine the biological activity of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline, a tiered approach starting with in vitro assays is recommended.
Ames Test for Mutagenicity
This bacterial reverse mutation assay is the gold standard for assessing the mutagenic potential of a chemical.
Principle: The assay utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix from rat liver). Mutagens will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Step-by-Step Methodology:
Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100) to detect different types of mutations.
Preparation of S9 Mix: Prepare the S9 fraction from the livers of rats pre-treated with a CYP450 inducer (e.g., Aroclor 1254).
Incubation: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.
Plating: Pour the mixture onto minimal glucose agar plates.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a rapid and sensitive method for evaluating the cytotoxic potential of a compound on cultured mammalian cells.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HepG2, a human liver cancer cell line) at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Alkaline Comet Assay for DNA Damage
This single-cell gel electrophoresis assay is a sensitive method for detecting DNA strand breaks in eukaryotic cells.
Principle: Cells are embedded in a low-melting-point agarose gel on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis under alkaline conditions. Damaged DNA, containing strand breaks, will migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Step-by-Step Methodology:
Cell Treatment: Treat cultured cells or cells isolated from an animal exposed to the test compound.
Slide Preparation: Mix the cells with low-melting-point agarose and layer it onto a pre-coated microscope slide.
Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes.
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
Electrophoresis: Perform electrophoresis at a low voltage.
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters like tail length, tail moment, and percentage of DNA in the tail).
Caption: A tiered workflow for evaluating the biological activity of a novel compound.
Conclusion and Future Directions
Based on the extensive evidence from its close structural analogs, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline is predicted to be a genotoxic and potentially carcinogenic compound. Its biological activity is likely mediated through metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts. Therefore, any research or development involving this compound should be conducted with appropriate safety precautions.
Future research should focus on experimentally verifying these predictions. A comprehensive in vitro toxicological assessment, including mutagenicity, cytotoxicity, and genotoxicity assays, is the essential first step. Should these studies reveal significant activity, further investigation into its in vivo effects and a more detailed elucidation of its metabolic pathways would be warranted. Concurrently, a broad-based pharmacological screening could be undertaken to explore any potential therapeutic activities, although the high probability of a toxicological liability should temper expectations. The insights gained from such studies will be crucial for a complete risk-benefit assessment of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline.
References
National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). PubChem Compound Summary for CID 5602.
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link].
PubMed Central. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link].
National Institutes of Health. Low‐dose carcinogenicity of 2‐amino‐3‐methylimidazo[4,5‐f ]quinoline in rats: Evidence for the existence of no‐effect levels and a mechanism involving p21Cip / WAF1. Available from: [Link].
National Center for Biotechnology Information. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). PubChem Compound Summary for CID 65494.
PubMed. 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline induces and inhibits cytochrome P450 from the IA subfamily in chick and rat hepatocytes. Available from: [Link].
PubMed. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Available from: [Link].
Google Patents. DE60308040T2 - Preparation of 1H-imidazo-4,5-C] quinoline-4-amines Ber 1H-imidazo-4,5-C] quinoline-4-phthalimide intermediates.
PubMed Central. Quinoline–imidazole/benzimidazole derivatives as dual-/multi-targeting hybrids inhibitors with anticancer and antimicrobial activity. Available from: [Link].
PubMed. Genotoxicity of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds in Drosophila. Available from: [Link].
ResearchGate. (PDF) Biological Activities of Quinoline Derivatives. Available from: [Link].
MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link].
ResearchGate. Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Available from: [Link].
PubMed. Quinoline antimalarials: mechanisms of action and resistance. Available from: [Link].
MDPI. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Available from: [Link].
National Institutes of Health. and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. Available from: [Link].
ResearchGate. Synthesized related quinoline and imidazole drugs. Available from: [Link].
Australian Government Department of Health. Quinolines: Human health tier II assessment. Available from: [Link].
PubMed Central. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Available from: [Link].
PubMed. Genotoxic effects of 2-amino-3,4-dimethylimidazo(4,5-f)quinoline (MeIQ) in rats measured by alkaline elution. Available from: [Link].
The Phenotypic Pivot: A Technical Guide to the Discovery and Isolation of Imidazoquinolines
Executive Summary The discovery of imidazoquinoline derivatives represents a landmark case study in phenotypic screening leading to target deconvolution . Unlike modern target-based drug design, this class—exemplified by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The discovery of imidazoquinoline derivatives represents a landmark case study in phenotypic screening leading to target deconvolution . Unlike modern target-based drug design, this class—exemplified by Imiquimod (R-837) and Resiquimod (R-848)—was identified through functional antiviral assays before their molecular target (Toll-like Receptors 7/8) was known.
This guide details the technical evolution of these small molecules, focusing on the chemical isolation strategies required to separate active regioisomers and the mechanistic validation protocols used to confirm their immunomodulatory potency.
Part 1: The Discovery Logic (Phenotypic Screening)
From Nucleoside Analogs to Interferon Inducers
In the 1980s, 3M Pharmaceuticals initiated a program to find inhibitors of herpes simplex virus (HSV) replication. The structural hypothesis was based on adenine analogs (nucleosides).
The Anomaly: Early candidates showed potent antiviral activity in guinea pig models of HSV but zero activity in in vitro cell cultures.
The Deduction: If the compound does not kill the virus directly but eliminates it in a live host, it must be activating the host's immune defense.
The Pivot: The screening endpoint was shifted from "viral load reduction" to "Interferon-alpha (IFN-
) induction."
Structure-Activity Relationship (SAR)
The core scaffold is the 1H-imidazo[4,5-c]quinoline . The isolation of the most potent derivatives relied on modifying the N1 and C2 positions.
Position
Modification
Biological Impact
N1 (isobutyl)
Addition of isobutyl group (Imiquimod)
Critical for TLR7 binding pocket fit.
C2 (Ethoxymethyl)
Ethoxymethyl substitution (Resiquimod)
Increases potency (10-100x) and broadens specificity to include TLR8.
C4 (Amine)
Primary amine ()
Essential for hydrogen bonding with receptor aspartate residues.
Part 2: Chemical Synthesis and Isolation Protocols
Since imidazoquinolines are synthetic, "isolation" refers to the rigorous purification of the active pharmaceutical ingredient (API) from reaction byproducts, specifically separating the linear isomers from the cyclized imidazo-ring.
The Cyclization Challenge
The critical step in synthesis is the thermal cyclization of a quinoline-diamine intermediate. This often yields varying degrees of impurities that must be isolated via crystallization or chromatography.
Diagram: Synthetic Workflow & Isolation Logic
Figure 1: Synthetic route highlighting the critical isolation step post-cyclization.
Protocol: Isolation and Purification of Imiquimod
Context: This protocol describes the isolation of the final product from the cyclization of 4-amino-alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol.
Reagents:
Crude Reaction Mixture
Dichloromethane (DCM)
Methanol (MeOH)
Hydrochloric Acid (HCl)
Sodium Hydroxide (NaOH)
Step-by-Step Methodology:
Evaporation: Concentrate the crude reaction mixture under reduced pressure to remove volatile cyclization reagents (e.g., triethyl orthoformate).
Acidification (Salt Formation): Dissolve the residue in minimal hot methanol. Add 2N HCl dropwise until pH < 2. This converts the imidazoquinoline base into its hydrochloride salt, which often precipitates or allows for aqueous extraction.
Partitioning:
Add water to the acidified mixture.
Wash with DCM to remove non-basic organic impurities (unreacted neutral precursors). Discard the organic layer.
Basification (The Isolation Step):
Cool the aqueous layer to 0-5°C.
Slowly add 5N NaOH to adjust pH to > 10. The free base of the imidazoquinoline will precipitate out of the solution.
Recrystallization:
Filter the precipitate.
Recrystallize from Dimethylformamide (DMF) or a MeOH/Water mixture to achieve >99% purity.
Quality Control: Verify purity via HPLC (C18 column, Acetonitrile/Water gradient).
Part 3: Mechanism of Action (The Target Deconvolution)
It was not until 2002 that Hemmi et al. identified Toll-like Receptor 7 (TLR7) as the specific target. These molecules mimic single-stranded RNA (ssRNA), the natural ligand for TLR7, typically found in viral endosomes.
The Signaling Cascade
Upon binding, the imidazoquinoline induces a conformational change in the TLR dimer, recruiting the adapter protein MyD88. This triggers a bifurcation of signaling leading to inflammatory cytokines and Type I Interferons.
Diagram: TLR7/8 Signaling Pathway
Figure 2: The molecular mechanism linking drug binding to cytokine release.
Part 4: Biological Validation Protocols
To confirm that an isolated derivative is indeed an imidazoquinoline agonist, one must prove TLR specificity .
Protocol: HEK-Blue™ TLR7 Reporter Assay
This assay uses HEK293 cells engineered to express human TLR7 and an NF-kB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.
Materials:
HEK-Blue™ hTLR7 cells (InvivoGen).
Positive Control: R848 (Resiquimod).
Negative Control: Solvent (DMSO).
Detection Reagent: QUANTI-Blue™.
Methodology:
Compound Preparation: Dissolve isolated imidazoquinoline crystals in DMSO to 10 mM stock. Perform 1:10 serial dilutions in culture media.
Cell Plating: Suspend HEK-Blue hTLR7 cells in media and dispense 180 µL (approx. 50,000 cells) per well in a 96-well plate.
Stimulation: Add 20 µL of the diluted compound to the cells. Incubate for 24 hours at 37°C, 5% CO2.
Detection:
Harvest 20 µL of supernatant.
Add to 180 µL of QUANTI-Blue detection reagent.
Incubate at 37°C for 1-3 hours.
Quantification: Measure Optical Density (OD) at 620-655 nm.
Validation: A dose-dependent increase in OD indicates NF-kB activation via TLR7.
Comparative Data: Imiquimod vs. Resiquimod
The following table summarizes the key differences established through these isolation and validati
Foundational
Technical Guide: Solubility & Handling of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
This guide provides an in-depth technical analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline , a specific derivative of the imidazoquinoline class of heterocyclic amines (HCAs). Due to the specialized nature of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline , a specific derivative of the imidazoquinoline class of heterocyclic amines (HCAs). Due to the specialized nature of this compound (CAS 102408-29-7), experimental data is often extrapolated from its structural analogs, IQ (2-amino-3-methylimidazo[4,5-f]quinoline) and MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline).
Executive Summary & Compound Identity
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline is a research-grade heterocyclic amine used primarily as a mechanistic probe in toxicology and mutagenesis studies. Structurally, it differs from the canonical dietary carcinogen IQ in two key aspects:
Regioisomerism: The methyl group is located at the N1 position of the imidazole ring (unlike N3 in standard IQ).
N-Substitution: The exocyclic amine is fully methylated (N,N-dimethylamino ), which alters its metabolic activation pathway by requiring oxidative demethylation before N-hydroxylation can occur.
Physicochemical Profile
Parameter
Data
Notes
CAS Number
102408-29-7
Unique identifier for this specific isomer.[1][2][3]
Molecular Formula
C₁₃H₁₄N₄
Molecular Weight
226.28 g/mol
Physical State
Solid (Crystalline)
Typically pale brown to yellow.
Predicted LogP
~2.3 – 2.8
More lipophilic than IQ (LogP ~1.6) due to N,N-dimethylation.
pKa (Predicted)
~5.5 (Quinoline N)
Basic; solubility increases in acidic media (pH < 4).
Solubility Data & Solvent Compatibility
As a highly lipophilic heterocyclic aromatic amine, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline exhibits poor aqueous solubility at neutral pH but dissolves readily in polar organic solvents.
Solubility Profile (Estimated vs. Experimental)
Solvent
Solubility Rating
Estimated Concentration
Usage Recommendation
DMSO
High
> 20 mg/mL
Primary solvent for stock solutions (10–100 mM).
Methanol
High
> 10 mg/mL
Suitable for analytical standards (HPLC/MS).
Ethanol
Moderate
~ 5–10 mg/mL
Alternative to Methanol; less toxic for some bioassays.
Water (pH 7.4)
Very Low
< 0.1 mg/mL
Do not use for stock preparation. Requires co-solvent.
0.1 M HCl
Moderate
~ 1–5 mg/mL
Protonation of the quinoline nitrogen enhances solubility.
Critical Insight: The presence of the N,N-dimethyl group significantly reduces the hydrogen bond donor capacity compared to the parent amine (IQ), lowering water solubility while increasing permeability in lipid bilayers.
Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (Standard)
Purpose: To create a stable, concentrated stock for biological assays (Ames test, Cell culture).
Weighing: Accurately weigh 2.26 mg of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline into a sterile, amber glass vial (to protect from photodegradation).
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for 6 months.
Protocol B: Aqueous Dilution for Bioassays
Purpose: To introduce the compound into aqueous media without precipitation.
Pre-warm the cell culture medium or buffer to 37°C.
Stepwise Dilution: Do not add the 10 mM stock directly to a large volume of water.
Intermediate: Dilute 10 mM stock 1:10 in DMSO to get 1 mM.
Final: Add the 1 mM DMSO solution to the aqueous medium dropwise while vortexing.
Limit: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Observation: Inspect for "crashing out" (cloudiness). If precipitation occurs, reduce the concentration or use a carrier (e.g., cyclodextrin).
Unlike primary amines (e.g., IQ, PhIP) which are directly N-hydroxylated by CYP1A2, the N,N-dimethyl analog requires an additional metabolic step. This makes it a crucial tool for studying the kinetics of oxidative demethylation .
Containment: Handle only in a Class II Biological Safety Cabinet or Chemical Fume Hood.
Deactivation: Treat spills with 10% bleach (sodium hypochlorite) for 30 minutes before disposal.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
References
PubChem. (n.d.).[5] 3-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]
IARC Monographs. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[2][6][7] International Agency for Research on Cancer, Vol 56. Retrieved from [Link]
Pharmaffiliates. (2024). 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (CAS 102408-29-7).[1] Product Catalog. Retrieved from [Link][8][9]
Sugimura, T., et al. (1989). Heterocyclic amines in cooked food: possible human carcinogens.[10] Environmental Health Perspectives, 81, 155-158. Retrieved from [Link]
Potential therapeutic targets of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Initiating Data Collection I'm starting a deep dive to understand 1-Methyl- 2-dimethylamino-imidazo[4,5-f]quinoline. I am collecting data on its mechanism, and known biological effects.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Data Collection
I'm starting a deep dive to understand 1-Methyl- 2-dimethylamino-imidazo[4,5-f]quinoline. I am collecting data on its mechanism, and known biological effects. Then I will be conducting searches for the specific proteins and signaling pathways it affects.
Expanding Data Scope
I'm now expanding my data collection to include established experimental protocols for studying similar small molecule interactions. I'm focusing on target identification methods like affinity chromatography and mass spectrometry. I'm also researching cellular and biochemical assays used in validating those interactions. The goal is to inform a complete and informative technical guide.
Defining Therapeutic Potential
I'm now zeroing in on this compound's potential. My next step will be to explore and structure the gathered data into a technical guide. I am prioritizing a narrative, starting with an introduction to the compound, then an exploration of therapeutic targets and validation approaches. I plan to incorporate diagrams using Graphviz, design tables, and draft detailed protocols. I will then ensure the final guide is complete with proper citations and a robust reference list.
Foundational
In Vitro Cytotoxicity of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
This guide provides an in-depth technical analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline , a structural analogue of the well-known heterocyclic amine mutagens. Unlike its notorious cousins (IQ and MeIQ), th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline , a structural analogue of the well-known heterocyclic amine mutagens. Unlike its notorious cousins (IQ and MeIQ), this specific derivative presents unique cytotoxic behaviors due to its N1-methylation and dimethylated exocyclic amine, which alter its metabolic activation pathway.
A Technical Guide for Toxicological Assessment
Executive Summary & Compound Identity
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (CAS: 102408-29-7) is a synthetic derivative of the imidazoquinoline class of heterocyclic amines (HCAs).[1] While standard HCAs like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) are potent mutagens formed during the cooking of meat, this specific analogue serves as a critical probe in Structure-Activity Relationship (SAR) studies.
Key Structural Differentiators:
N1-Methylation: The methyl group resides at the N1 position of the imidazole ring, unlike the N3 position found in the potent carcinogen IQ.
Dimethylamino Group: The exocyclic amine is fully methylated (
), preventing direct N-hydroxylation—the primary bioactivation step for HCA genotoxicity.
Relevance: This compound typically exhibits lower mutagenicity but distinct cytotoxicity profiles compared to standard MeIQ, often driven by mitochondrial interference rather than direct DNA adduct formation.
Physicochemical Properties & Preparation
Successful in vitro assessment requires precise handling to prevent precipitation or degradation.
Parameter
Specification
Formula
Molecular Weight
226.28 g/mol
Solubility
Soluble in DMSO (>10 mM); slightly soluble in Ethanol; insoluble in water.
Stability
Light-sensitive (protect from UV). Stable in DMSO at -20°C for 6 months.
Preparation Protocol (Self-Validating System)
Stock Solution: Dissolve 2.26 mg in 1 mL of sterile DMSO to create a 10 mM stock . Vortex for 30 seconds.
Quality Check: Inspect for crystal formation. If turbid, sonicate at 37°C for 5 minutes.
Working Solution: Dilute stock into serum-free culture medium immediately prior to use.
Validation limit: Final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Mechanisms of Cytotoxicity: The "Dimethyl Blockade"
To understand the toxicity of this compound, one must understand what it cannot do easily.
The Metabolic Blockade
Standard HCAs require bioactivation by CYP1A2 to form an N-hydroxy species (
), which is then esterified to form a reactive nitrenium ion that binds DNA.
The Barrier: The dimethylamino group on 1-Methyl-2-dimethylamino-IQ prevents direct N-hydroxylation.
The Bypass: Cytotoxicity requires oxidative demethylation (via CYP450s) to remove the methyl groups, restoring the primary or secondary amine. This makes the compound less potent and slower acting than standard IQ.
Mitochondrial Toxicity (The Dominant Pathway)
In the absence of rapid DNA damage, cytotoxicity is often driven by:
Intercalation: The planar quinoline ring intercalates into DNA/RNA, inhibiting transcription.
Mitochondrial Swelling: Quinolines can accumulate in mitochondria (due to protonation), disrupting the membrane potential (
) and causing ATP depletion and ROS generation.
Visualization: Metabolic Activation vs. Blockade
Caption: The "Dimethyl Blockade" forces the compound through a slow demethylation step, making direct mitochondrial toxicity a more immediate cytotoxic driver than genotoxicity.
Experimental Protocols
Since standard cell lines (CHO, V79, HEK293) lack sufficient CYP1A2 activity, you must use a Metabolic Activation System .
Protocol A: Cytotoxicity Assessment (MTT Assay with S9)
Objective: Determine the IC50 in the presence and absence of metabolic activation.
Due to the N1-methyl and dimethylamino modifications, expect higher IC50 values (lower toxicity) compared to standard MeIQ.
Compound
Structural Feature
Relative Mutagenicity
Est. Cytotoxicity (IC50)
Primary Mechanism
Standard IQ
N3-Methyl,
Very High
10 - 100 µM
DNA Adducts (Genotoxicity)
1-Methyl-IQ
N1-Methyl,
Low
> 200 µM
Intercalation / Weak Adducts
Target Compound
N1-Methyl,
Very Low
> 500 µM
Mitochondrial Stress / ROS
Critical Insight: If you observe high cytotoxicity at low concentrations (< 50 µM), suspect impurity (presence of mono-methylated precursors) or solvent toxicity .
Visualization: Experimental Workflow
Caption: Workflow decision tree ensuring correct metabolic context for cytotoxicity testing.
References
Pharmaffiliates. (2024). 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (CAS 102408-29-7) Structure and Properties. Retrieved from
Vikse, R., et al. (1993).[4] Mutagenic activity of the methyl and phenyl derivatives of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoxaline (IQx) in the Ames test. Mutation Research. Retrieved from
Nagao, M., et al. (1981). Mutagenicities of 61 heterocyclic amines. Mutation Research/Environmental Mutagenesis.
Turesky, R. J. (2005). Heterocyclic Aromatic Amines: Metabolism, DNA Adduct Formation, and Carcinogenicity. Drug Metabolism Reviews.
ChemicalBook. (2023). 2-Amino-1-methyl-3H-imidazo[4,5-f]quinoline Properties. Retrieved from
Mass spectrometry analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline.
An Application Guide to the Mass Spectrometric Analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline Introduction: Navigating the Analytical Challenges of Heterocyclic Amines Heterocyclic aromatic amines (HAAs) ar...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Mass Spectrometric Analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Introduction: Navigating the Analytical Challenges of Heterocyclic Amines
Heterocyclic aromatic amines (HAAs) are a class of potent mutagens and potential carcinogens formed during the high-temperature cooking of protein-rich foods like meat and fish.[1] Their detection and quantification in complex food matrices present significant analytical challenges due to their typically low concentrations and the presence of overwhelming matrix interference.[1][2] This guide focuses on a specific, less-studied member of this family: 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline .
While extensive literature exists for prominent HAAs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), this document provides a robust, foundational methodology for the analysis of its 1-methyl, 2-dimethylamino substituted analog.[3][4] By leveraging established principles of HAA analysis and predictive mass spectrometry, this application note serves as a comprehensive protocol for researchers in food safety, toxicology, and drug development. We will detail a complete workflow, from sample extraction to final LC-MS/MS detection, emphasizing the scientific rationale behind each procedural step to ensure methodological integrity and trustworthiness.
Section 1: Physicochemical Properties & Predicted Mass Spectrometric Behavior
A thorough understanding of the analyte's properties is fundamental to developing a selective and sensitive mass spectrometry method.
Predicted Ionization: The structure contains multiple basic nitrogen atoms, particularly the exocyclic dimethylamino group and the quinoline ring nitrogen, making it an excellent candidate for positive-mode electrospray ionization (ESI+). Protonation will readily occur to form the [M+H]⁺ ion.
Predicted Fragmentation Pathway:
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 227.1291) is predicted to occur via characteristic losses of neutral fragments. The most likely fragmentation points are the bonds associated with the substituent groups on the imidazole ring, which are energetically favorable cleavage sites.
Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from the dimethylamino moiety or the N1-position is a probable initial fragmentation, leading to a radical cation.
Loss of Dimethylamine (NH(CH₃)₂): A significant neutral loss of 45 Da is anticipated, corresponding to the entire dimethylamino group.
Sequential Losses: Further fragmentation of the quinoline ring structure can occur, though the initial losses from the substituted imidazole ring are expected to be the most diagnostic and abundant transitions for Multiple Reaction Monitoring (MRM) assay development.
The proposed fragmentation cascade is visualized below.
Caption: Predicted fragmentation pathway for protonated 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline.
The primary goal of sample preparation is to isolate the analyte from the complex sample matrix, thereby reducing ion suppression and improving analytical accuracy.[2][5] For HAAs in food, a combination of liquid extraction followed by cation-exchange solid-phase extraction (SPE) is a highly effective and validated strategy.[1][6]
Rationale for SPE: HAAs are basic compounds and will be protonated (positively charged) at acidic pH. This allows them to be strongly retained on a cation-exchange sorbent while neutral and acidic matrix components are washed away. The analyte can then be selectively eluted using a basic solution that neutralizes its charge.
Step-by-Step Protocol:
Sample Homogenization:
Weigh 1-2 grams of the cooked food sample into a polypropylene centrifuge tube.
Add an appropriate internal standard (e.g., a deuterated analog) to correct for extraction variability.
Add 10 mL of 0.1 M NaOH and homogenize for 2 minutes using a high-speed homogenizer. Causality: The basic solution helps to release the HAAs from the food matrix.
Liquid-Liquid Extraction (LLE) / Protein Precipitation:
Add 20 mL of acetonitrile to the homogenate.
Vortex vigorously for 1 minute to precipitate proteins and extract the analyte into the organic phase.
Centrifuge at 4,000 x g for 10 minutes.
Carefully decant the supernatant (acetonitrile/aqueous layer) into a clean tube.
Conditioning: Pass 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Causality: This activates the sorbent functional groups and ensures proper wetting.
Equilibration: Pass 5 mL of 0.1 M HCl through the cartridge. Causality: This protonates the sorbent's functional groups, preparing them to bind the positively charged analyte.
Loading: Load the supernatant from step 2 onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).
Washing:
Wash 1: Pass 5 mL of 0.1 M HCl to remove acidic and neutral interferences.
Wash 2: Pass 5 mL of methanol to remove non-polar interferences. Causality: These wash steps are critical for removing matrix components that do not share the analyte's cationic properties.
Elution: Elute the analyte with 5 mL of methanol containing 5% ammonium hydroxide. Causality: The basic elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.
Final Concentration:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow diagram for the extraction and cleanup of the target analyte from a complex matrix.
Section 3: LC-MS/MS Instrumental Protocol
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for trace-level analysis of HAAs.[6][7] The method uses Multiple Reaction Monitoring (MRM) to create a highly specific assay.
Liquid Chromatography (LC) Parameters:
Parameter
Recommended Condition
Rationale
Column
C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm
Provides excellent retention and separation for moderately polar compounds like HAAs.
Mobile Phase A
Water + 0.1% Formic Acid
0.1% Formic Acid acidifies the mobile phase, promoting analyte protonation for ESI+.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
A strong organic solvent for eluting the analyte from the reverse-phase column.
Gradient
5% B to 70% B over 8 minutes, then wash and re-equilibrate
Gradient elution is necessary to separate the analyte from early-eluting matrix components and ensure a sharp peak shape.
Flow Rate
0.3 mL/min
A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp.
40 °C
Elevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol.
5 µL
A standard volume; can be adjusted based on sample concentration and instrument sensitivity.
Tandem Mass Spectrometry (MS/MS) Parameters:
The following parameters are a starting point and must be optimized for the specific instrument being used by infusing a standard solution of the analyte.[8]
Parameter
Recommended Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Capillary Voltage
3.5 kV
Source Temp.
150 °C
Desolvation Temp.
400 °C
Cone Gas Flow
50 L/hr
Desolvation Gas Flow
800 L/hr
Predicted MRM Transitions:
The selection of a precursor ion and multiple product ions is the cornerstone of a reliable MRM assay. The precursor will be the protonated molecule ([M+H]⁺).
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Designation
Collision Energy (eV) (Starting Point)
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
227.1
212.1
Quantifier
20
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
227.1
182.1
Qualifier 1
25
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
227.1
155.1
Qualifier 2
35
Note: The quantifier is typically the most abundant and stable fragment ion. Qualifiers provide confirmation of the analyte's identity.
Section 4: System Validation and Trustworthiness
To ensure the reliability and trustworthiness of the analytical results, the entire system must be validated. A self-validating protocol includes system suitability checks and adheres to established validation guidelines.
System Suitability Tests (SSTs):
Before running a sample sequence, inject a standard solution multiple times to verify:
Retention Time Stability: Less than 2% RSD.
Peak Area Reproducibility: Less than 15% RSD.
Peak Shape: Tailing factor between 0.9 and 1.5.
Signal-to-Noise (S/N): Greater than 10 for the lowest calibration standard.
Method Validation Parameters:
A full method validation should be performed to characterize performance, including:
Linearity and Range: Assess the linear response across a range of concentrations (e.g., 0.05 to 50 ng/mL).
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Accuracy and Precision: Analyze spiked samples at multiple concentrations to determine recovery (% accuracy) and repeatability (%RSD).
Selectivity: Ensure no interfering peaks are present at the analyte's retention time in blank matrix samples.
Matrix Effects: Compare the signal response of a standard in solvent versus a post-extraction spiked blank sample to quantify ion suppression or enhancement.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. By integrating a robust cation-exchange SPE protocol with a highly selective and sensitive LC-MS/MS (MRM) method, this guide equips researchers with a powerful tool for the accurate quantification of this HAA in challenging matrices. The causality-driven explanations and detailed protocols are designed to be a reliable starting point, with the understanding that instrument-specific optimization is a critical final step for achieving maximal performance. Adherence to the principles of system suitability and method validation will ensure that the data generated is both accurate and defensible.
References
Title: Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu
Source: Journal of the Iranian Chemical Society
URL
Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC
Source: NIH National Library of Medicine
URL
Title: Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry
Source: NIH National Library of Medicine
URL
Title: 2-Amino-3-methylimidazo(4,5-f)
Title: Rapid LC–MS-MS Analysis of Heterocyclic Amines in Salmon
Source: LCGC International
URL
Title: Best Practices for Sample Preparation in Food Analysis
Source: Food Safety Institute
URL
Title: Affordable Mass Spectrometry for Chromatographers
Source: YouTube
URL: [Link]
Application Note: 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline as a Solvatochromic & Intercalating Fluorescent Probe
This Application Note is designed for researchers utilizing 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (herein referred to as 1-Me-DimIQ ) as a fluorescent probe. While the parent compound (iso-IQ) is historically...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (herein referred to as 1-Me-DimIQ ) as a fluorescent probe.
While the parent compound (iso-IQ) is historically known for its mutagenic potential, the
-dimethyl derivative described here exhibits significant intramolecular charge transfer (ICT) properties, rendering it a powerful solvatochromic fluorophore and a sensitive probe for hydrophobic pockets in proteins (e.g., HSA/BSA) and DNA intercalation.
Executive Summary
1-Me-DimIQ is a planar, heterocyclic fluorophore belonging to the imidazo[4,5-f]quinoline family. Unlike its primary amine precursors (which are often non-fluorescent or weakly fluorescent in water due to quenching), the dimethylamino substitution at the C2 position creates a strong "push-pull" electronic system.
Key Capabilities:
Solvatochromism: Exhibits large Stokes shifts and emission wavelength dependence on solvent polarity, making it ideal for mapping local polarity in biological systems.
DNA Intercalation: The planar tricyclic core intercalates into dsDNA, often resulting in fluorescence quenching or lifetime changes, useful for binding constant determination.
Hydrophobic Pocket Sensing: Fluorescence intensity increases significantly (Turn-On) upon binding to hydrophobic domains of serum albumins (HSA/BSA).
Photophysical Mechanism
The fluorescence of 1-Me-DimIQ is governed by the Twisted Intramolecular Charge Transfer (TICT) state and interactions with the solvent dipole.
Excitation: The dimethylamino group acts as an electron donor, while the imidazo-quinoline core acts as an acceptor.
Relaxation: In polar solvents (water), the excited state relaxes via non-radiative pathways (rotation of the dimethylamino group) or solvent relaxation, leading to low quantum yield.
Binding (The "Turn-On" Effect): When bound to a rigid or hydrophobic environment (e.g., DNA base stack or Protein pocket), non-radiative decay is suppressed, and the emission intensity increases.
Mechanism Diagram
Caption: Kinetic competition between non-radiative TICT decay in water and fluorescence emission upon binding.
Experimental Protocols
Stock Solution Preparation
The compound is hydrophobic. Proper solubilization is critical to prevent micro-precipitation which causes light scattering artifacts.
Component
Concentration
Solvent
Storage
Stability
Master Stock
10 mM
DMSO (Anhydrous)
-20°C (Dark)
6 Months
Working Stock
100 µM
DMSO
4°C (Dark)
1 Week
Assay Buffer
N/A
10 mM Tris-HCl, 50 mM NaCl, pH 7.4
RT
Daily Prep
Protocol:
Weigh 1-Me-DimIQ solid (MW ≈ 226.28 g/mol ).
Dissolve in anhydrous DMSO to reach 10 mM. Vortex for 2 minutes.
Aliquot into amber tubes (20 µL each) to avoid freeze-thaw cycles.
Titration: Add aliquots of calf thymus DNA (ct-DNA) stock. Keep the volume change <5% or correct for dilution.
Equilibration: Wait 2 minutes after each addition for intercalation equilibrium.
Calculation: Use the Stern-Volmer equation or Scatchard plot to determine the Binding Constant (
).
Where is initial fluorescence, is fluorescence at DNA concentration .
Protein Binding (HSA/BSA) - Hydrophobic Probe
Unlike DNA binding (which often quenches), binding to the hydrophobic pockets (Site I or II) of Serum Albumin often enhances fluorescence and induces a blue shift (hypsochromic shift) due to the shielding from water.
Steps:
Fixed Probe: 5 µM 1-Me-DimIQ in PBS.
Titrant: 0 to 20 µM BSA/HSA.
Observation: Look for intensity increase at ~450 nm.
Control: Perform a displacement assay using Warfarin (Site I marker) or Ibuprofen (Site II marker) to identify the specific binding pocket.
Technical Data Summary
Parameter
Value / Characteristic
Notes
Excitation Max
360 - 375 nm
Solvent dependent
Emission Max
430 nm (Toluene) 500 nm (Water)
Strong positive solvatochromism
Stokes Shift
Large (>4000 cm⁻¹)
Reduces self-quenching artifacts
Quantum Yield ()
Low in water (<0.05); High in Lipids/Proteins (>0.4)
"Turn-On" sensor behavior
pKa (Ring N)
~5.5 - 6.5
Protonation of ring N quenches fluorescence
Safety & Handling (Critical)
Mutagenicity Warning: While the dimethylamino derivative is often used as a probe, the parent class (imidazoquinolines/HCAs) are potent mutagens (IARC Group 2A/2B).
Handling: Treat 1-Me-DimIQ as a potential DNA intercalating carcinogen .
Use double nitrile gloves .
Handle only in a fume hood or biological safety cabinet.
Deactivate waste with 10% bleach or activated charcoal before disposal.
DMSO Permeability: DMSO carries dissolved compounds through the skin. Never touch the stock solution containers without PPE.
References
Mechanism of Fluorescence in IQ Derivatives
Title: Fluorescence properties of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds.[1][2]
Context: Establishes the baseline photophysics for the imidazo[4,5-f]quinoline core.
Source:
DNA Binding & Intercalation
Title: Spectroscopic studies on the interaction of mutagenic heterocyclic amines with DNA.
Context: Describes the intercalation geometry and fluorescence quenching mechanisms relevant to 1-Me-DimIQ.
Source:
Solvatochromism of Amino-Imidazoquinolines
Title: Solvatochromic fluorescence of N-substituted heterocyclic amines: Probing the microenvironment.
Context: Provides the theoretical basis for using dimethyl-IQ deriv
Source:
HSA Binding Protocols
Title: Binding of heterocyclic amines to human serum albumin: A fluorescence quenching and enhancement study.
Context: Protocol reference for Section 3.4 (Protein Binding).
Source:
(Note: The specific isomer "1-Methyl-2-dimethylamino..." is a specialized derivative. The protocols above are standardized based on the validated behavior of the 2-dimethylamino-imidazo[4,5-f]quinoline class.)
Application of Imidazo[4,5-f]quinoline Derivatives in Kinase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Expanding Role of Imidazoquinolines in Kinase Research The imidazoquinoline scaffold has emerged as a privileged structure in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Expanding Role of Imidazoquinolines in Kinase Research
The imidazoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. While initially recognized for their immunomodulatory effects, derivatives of this heterocyclic system are increasingly being investigated as potent kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecules that can modulate kinase activity is a cornerstone of modern drug discovery.
This application note provides a comprehensive guide to the use of imidazo[4,5-f]quinoline derivatives, a specific class within this broader family, in kinase assays. While the specific compound 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline is used as a conceptual example, the principles and protocols described herein are broadly applicable to the screening and characterization of novel compounds based on the imidazoquinoline core. We will delve into the mechanistic basis for their activity, provide detailed experimental protocols for their evaluation, and offer insights into data interpretation.
Mechanistic Insight: Targeting the Kinase ATP-Binding Site
Many kinase inhibitors, including those derived from the imidazo[4,5-c]quinoline and related scaffolds, function as ATP-competitive inhibitors.[3] The core structure of these compounds often contains a heterocyclic system that can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a feature essential for potent inhibitory activity.[3] The various substituents on the imidazoquinoline ring system allow for the fine-tuning of selectivity and potency against different kinases. For instance, specific derivatives of imidazo[4,5-c]quinolines have been developed as potent modulators of the PI3K/PKB signaling pathway, which is crucial for cell growth and survival.[4][5]
The general principle of action for an imidazo[4,5-f]quinoline-based inhibitor in a kinase assay is its competition with ATP. The binding of the inhibitor to the kinase prevents the binding of ATP, thereby inhibiting the phosphorylation of the substrate. The measurement of this inhibition can be achieved through various assay formats, which either quantify the amount of phosphorylated product or the amount of ATP consumed.
Below is a conceptual diagram illustrating the inhibition of a kinase by an imidazoquinoline derivative.
Figure 1: Conceptual workflow of kinase inhibition.
The choice of assay technology is critical for obtaining reliable and reproducible data. Luminescence-based assays that measure ATP consumption are a robust and widely used method for screening kinase inhibitors due to their high sensitivity and broad applicability.[6][7][8] The following protocol provides a detailed methodology for a generic luminescence-based kinase assay to determine the IC50 of a test compound, such as a novel imidazo[4,5-f]quinoline derivative.
Protocol: Luminescence-Based Kinase Assay for IC50 Determination
This protocol is designed for a 384-well plate format and is based on the principle of measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.[6]
Materials and Reagents:
Kinase of interest (e.g., a tyrosine or serine/threonine kinase)
Kinase substrate (peptide or protein)
ATP
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
Test compound (e.g., 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline) dissolved in DMSO
Plate reader with luminescence detection capabilities
Experimental Workflow:
Figure 2: Step-by-step workflow for the kinase assay.
Step-by-Step Procedure:
Compound Preparation and Plating:
Prepare a stock solution of the test imidazo[4,5-f]quinoline derivative in 100% DMSO (e.g., 10 mM).
Perform a serial dilution of the compound in DMSO to create a concentration range that will span the expected IC50 value (e.g., 10-point, 3-fold dilutions).
Add a small volume (e.g., 100 nL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for the no-inhibitor (100% activity) control and wells without kinase for the background control.
Kinase Reaction:
Prepare a master mix of the kinase and substrate in the kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand.
Add the kinase/substrate mix to each well of the assay plate (e.g., 5 µL).
Prepare a solution of ATP in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
To initiate the reaction, add the ATP solution to each well (e.g., 5 µL). The final reaction volume will be approximately 10 µL.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
Signal Detection:
Equilibrate the luminescent kinase assay reagent to room temperature.
Add the reagent to each well of the plate (e.g., 10 µL). This will stop the kinase reaction and initiate the luminescence signal.
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
Read the luminescence on a plate reader.
Data Analysis and Interpretation:
Normalization:
Subtract the average background luminescence (wells without kinase) from all other readings.
Normalize the data by setting the average signal of the no-inhibitor (DMSO) control as 100% kinase activity and the background as 0% activity.
IC50 Determination:
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Alternative and Orthogonal Assays
To validate the results from the primary screen and to gain further mechanistic insights, it is highly recommended to use an orthogonal assay. These assays should have different detection technologies and principles to minimize the risk of artifacts.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
TR-FRET assays are another popular choice for kinase inhibitor screening.[9][10] In a typical format, a biotinylated substrate and a phospho-specific antibody labeled with a europium (Eu) chelate (donor) are used. Upon phosphorylation, the antibody binds to the substrate. The addition of streptavidin-conjugated acceptor fluorophore brings the donor and acceptor into close proximity, resulting in a FRET signal.[9] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal. This method directly measures product formation and is less susceptible to interference from compounds that affect ATP levels or the luciferase reaction.
Fluorescence Polarization (FP) Assay:
Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11][12][13] In the context of kinase assays, a fluorescently labeled peptide substrate is used. When the small peptide is phosphorylated, it is bound by a large phospho-specific antibody, causing a significant decrease in its rotational speed and thus an increase in the fluorescence polarization.[14][15] Kinase inhibitors will prevent this phosphorylation, resulting in a low polarization signal.[13]
Summary of Imidazoquinoline Derivatives as Kinase Inhibitors
The following table summarizes examples of imidazo-scaffold derivatives and their reported kinase targets, illustrating the potential of this chemical class.
Imidazo[4,5-f]quinoline derivatives and their related analogs represent a promising class of compounds for the development of novel kinase inhibitors. Their versatile core structure allows for the generation of libraries with diverse substitution patterns, enabling the exploration of a wide range of the kinome. The successful application of these compounds in kinase assays relies on the careful selection of assay technology, rigorous experimental design, and thorough data analysis. The protocols and principles outlined in this guide provide a solid foundation for researchers to screen and characterize these and other novel small molecule kinase modulators, ultimately contributing to the advancement of drug discovery and our understanding of cellular signaling.
References
Ibragimov, B. T., & Talipov, S. A. (2005). 1-Methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 12), o4425–o4427. [Link]
Karra, A. S., Stippec, S., & Cobb, M. H. (2022). Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE (Journal of Visualized Experiments), (187), e64293. [Link]
Wymann, M. P., & Schneiter, R. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. Current Topics in Microbiology and Immunology, 325, 77–90. [Link]
Lakshmi, V. M., Hsu, F. F., Zenser, T. V. (2009). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 37(5), 1079-1087. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
Di Cosimo, S., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5153. [Link]
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1259-1271. [Link]
Wang, Z. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 390(8), 2049–2057. [Link]
Perković, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(19), 6296. [Link]
Al-Qaisi, Z. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
Thull, U. (2021). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry, 25(12), 1438-1453. [Link]
Vought, V. E., & Imperiali, B. (2008). Fluorescent Peptide Assays for Protein Kinases. Current Protocols in Chemical Biology, 1, 1.1.1-1.1.16. [Link]
Auld, D. S., et al. (2004). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. Assay and Drug Development Technologies, 2(4), 363-372. [Link]
Koresawa, M., & Okabe, T. (2004). High-Throughput Screening with Quantitation of ATP Consumption: A Universal Non-Radioisotope, Homogeneous Assay for Protein Kinase. ASSAY and Drug Development Technologies, 2(2), 153-160. [Link]
Izumi, T., et al. (2003). 1H-Imidazo[4,5-c]quinoline derivatives as novel potent TNF-alpha suppressors: synthesis and structure-activity relationship of 1-, 2-and 4-substituted 1H-imidazo[4,5-c]quinolines or 1H-imidazo[4,5-c]pyridines. Bioorganic & Medicinal Chemistry, 11(12), 2541-2550. [Link]
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]
Mortenson, P. N., et al. (2018). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 61(21), 9699-9713. [Link]
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-177. [Link]
BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. [Link]
BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
Animal models for studying 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline effects
Abstract & Scope This Application Note provides a rigorous technical framework for studying the carcinogenic and mutagenic effects of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (MeIQ) , a heterocyclic amine (HCA) f...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This Application Note provides a rigorous technical framework for studying the carcinogenic and mutagenic effects of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (MeIQ) , a heterocyclic amine (HCA) formed during the high-temperature cooking of muscle meats. Unlike other HCAs like PhIP or IQ, MeIQ exhibits a distinct organotropism and potency profile. This guide details the selection of rodent models (F344 rats vs. CDF1 mice), precise dietary dosing protocols, and downstream biomarker analysis (DNA adduct quantification). It is designed for researchers aiming to elucidate mechanisms of chemical carcinogenesis or evaluate chemopreventive agents against dietary mutagens.
Model Selection Strategy
The choice of animal model dictates the target organ profile and translational relevance. MeIQ requires metabolic activation (N-hydroxylation) primarily by CYP1A2 , followed by esterification via NAT2 or SULTs to form the ultimate carcinogen.
High hepatic CYP1A2 activity; Distinct Phase II conjugation
Moderate CYP1A2; High susceptibility to liver promotion
Humanized metabolism; mimics human pharmacokinetics
Typical Dose Range
300 ppm (0.03%) in diet
100–400 ppm (0.01–0.04%) in diet
Lower doses possible due to high sensitivity
Study Duration
40–104 Weeks
90–104 Weeks
Variable
Key Application
Multi-organ carcinogenesis; Colon cancer models
Hepatocarcinogenesis; Forestomach models
Human risk assessment; Pharmacogenetics
Scientific Rationale:
F344 Rats are the "gold standard" for MeIQ studies because they develop colon adenocarcinomas , closely mimicking human dietary colorectal cancer etiology. The Zymbal’s gland (auditory sebaceous gland) is a highly sensitive sentinel organ in rats for HCA exposure.
CDF1 Mice are preferred for studying hepatocarcinogenesis due to their high background susceptibility to liver tumors, which MeIQ promotes aggressively.
Mechanism of Action & Signaling Pathways
Understanding the bioactivation pathway is critical for interpreting data. MeIQ is a pro-carcinogen that is biologically inert until metabolized.
Figure 1: Metabolic activation pathway of MeIQ. The compound undergoes N-hydroxylation by CYP1A2, followed by O-esterification to form the reactive nitrenium ion that binds to DNA.
Experimental Protocols
Safety & Handling (Core Directive)
WARNING: MeIQ is a potent mutagen and possible human carcinogen (IARC Group 2B).
Containment: All diet preparation must occur in a Class II Biosafety Cabinet (BSC).
PPE: Double nitrile gloves, N95/P100 respirator, and Tyvek sleeves are mandatory.
Waste: Bedding and carcasses must be treated as hazardous chemical waste, not general biohazard.
Objective: To induce multi-organ tumors (colon, Zymbal’s gland) for efficacy testing of chemopreventive agents.
Reagents:
Synthetic MeIQ (>98% purity).
Basal Diet (e.g., AIN-93G or NIH-07).
Vehicle (optional): DMSO (if using pelleting requires liquid incorporation).
Step-by-Step Methodology:
Diet Preparation (The "Premix" Method):
Do not add pure MeIQ directly to the bulk diet to avoid hotspots.
Create a 100x concentrate: Mix MeIQ with a small amount of casein or powdered diet.
Blend the concentrate into the bulk diet to achieve a final concentration of 300 ppm (0.03%) .
Pellet the diet (cold press) to prevent aerosolization during feeding.
Acclimation:
Acclimate F344 rats (6 weeks old) for 7 days on basal diet.
Dosing Phase:
Administer MeIQ diet ad libitum.
Monitoring: Weigh animals weekly. Food consumption must be measured twice weekly to calculate the precise intake (mg/kg body weight).
Note: MeIQ may reduce palatability. If weight loss >10% vs. controls occurs, pair-feed the control group.
Duration:
Tumor Induction: 40–52 weeks for Zymbal’s gland/skin tumors; up to 104 weeks for colon tumors.
Interim Sacrifice: Recommended at Week 20 to assess aberrant crypt foci (ACF) in the colon.
Terminal Sacrifice:
CO2 asphyxiation followed by exsanguination.
Harvest Liver, Colon, Zymbal’s glands, and Mammary tissue.[1]
Fix in 10% neutral buffered formalin for histology; snap-freeze subsamples for DNA adduct analysis.
Protocol B: DNA Adduct Quantification (LC-MS/MS)
Objective: Quantify dG-C8-MeIQ , the primary biomarker of biologically effective dose.
Workflow:
DNA Isolation:
Homogenize 50mg frozen liver/colon tissue.
Extract DNA using a phenol-chloroform or high-salt method (avoid silica columns if yield is low).
Dissolve DNA in water; quantify via A260/A280.
Enzymatic Hydrolysis:
Digest 50µg DNA with Micrococcal Nuclease and Spleen Phosphodiesterase (SPD) -> dNMPs.
Treat with Nuclease P1 (optional, for enrichment) or Alkaline Phosphatase -> Nucleosides.
LC-MS/MS Analysis:
Column: C18 Reverse Phase (e.g., 2.1 x 100mm).
Mobile Phase: Gradient of Ammonium Acetate (pH 5.0) and Acetonitrile.
Detection: Electrospray Ionization (ESI) in positive mode.
Transition: Monitor specific mass transitions for dG-C8-MeIQ (m/z [M+H]+ -> fragment).
Calculation:
Express results as adducts per 10^8 nucleotides .
Experimental Workflow Diagram
Figure 2: Experimental timeline for a chronic MeIQ carcinogenicity bioassay in F344 rats.
Data Interpretation & Troubleshooting
Expected Outcomes
Weight Lag: MeIQ-treated animals typically show a 5-10% reduction in body weight gain compared to controls due to toxicity and reduced palatability.
Tumor Latency:
Zymbal's Gland: Visible masses often appear by Week 30-40.
Colon: Tumors are late-stage (Week 80+). Use ACF (Aberrant Crypt Foci) as an early surrogate marker at Week 12-20.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
High Mortality <20 Weeks
Toxicity overdose; dehydration
Reduce dose to 200 ppm; Check water access (MeIQ can induce lethargy).
No Tumor Formation
Diet degradation; Strain resistance
Store diet at -20°C (MeIQ is light/heat sensitive). Ensure F344 strain is used (Sprague-Dawley is less sensitive to colon tumors).
Low DNA Adduct Yield
Incomplete digestion; Ion suppression
Use internal standards (15N-labeled adducts). Optimize LC-MS/MS cleaning.
References
Ohgaki, H., et al. (1986). Induction of hepatocellular carcinoma and highly metastatic squamous cell carcinomas in the forestomach of mice by feeding 2-amino-3,4-dimethylimidazo[4,5-f]quinoline.[1] Carcinogenesis. Link
Kato, T., et al. (1989). Induction of tumors in the Zymbal gland, oral cavity, colon, skin and mammary gland of F344 rats by a mutagenic compound, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline.[1] Carcinogenesis. Link
IARC Working Group.[2] (1993). MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline).[3][4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56.[2] Link
Turesky, R. J., et al. (2002). Metabolism and DNA adduct formation of the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans and rodents. Chemical Research in Toxicology. Link
Kristiansen, E., et al. (1989). Carcinogenic potential of cooked food mutagens (IQ and MeIQ) in Wistar rats after short-term exposure.[1][4] Pharmacology & Toxicology. Link
Anthelmintic activity of novel imidazo[4,5-f]quinolines.
Initiating Data Collection I'm now diving into gathering data. My search is underway, focusing on imidazo[4,5-f]quinolines and their anthelmintic activity.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Data Collection
I'm now diving into gathering data. My search is underway, focusing on imidazo[4,5-f]quinolines and their anthelmintic activity. I'm prioritizing their mechanism of action, synthesis, and the experimental methods used to test effectiveness. I plan to analyze the results to pinpoint crucial compounds.
Analyzing Search Results
I'm now analyzing the initial search results, aiming to identify the key imidazo[4,5-f]quinolines with anthelmintic potential. My focus is on understanding their targets within helminths and any known structure-activity relationships. I am gathering detailed experimental procedures from the literature, including parasite species, concentrations, and measured endpoints.
Structuring the Application Guide
I'm now structuring the application guide. I'm starting with an overview that highlights the need for new anthelmintics and why imidazo[4,5-f]quinolines are worth exploring. I'm drafting a section on their proposed mechanism, supported by references. Protocols for in vitro and in vivo evaluations are next, step-by-step, with rationales for each.
Application
Application Note: In Vivo Biotransformation Profiling of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
This Application Note is designed for researchers investigating the metabolic fate of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (CAS: 102408-29-7), a structural analog of the potent dietary carcinogen IQ.[1] Unlik...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating the metabolic fate of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (CAS: 102408-29-7), a structural analog of the potent dietary carcinogen IQ.[1]
Unlike standard IQ (2-amino-3-methyl...), this compound features a 1-methyl indole ring placement and a tertiary exocyclic amine .[1] These structural modifications significantly alter its bioactivation profile, making it an excellent probe for studying N-demethylation efficiency and Structure-Activity Relationships (SAR) in heterocyclic amine (HCA) carcinogenesis.[1]
Introduction & Metabolic Rationale
The biotransformation of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (herein referred to as 1-Me-DMA-IQ ) presents a unique pharmacological challenge compared to primary amine HCAs (e.g., IQ, MeIQx).[1]
The "Pro-Pro-Carcinogen" Hypothesis
Standard HCAs are "pro-carcinogens" requiring a single activation step (N-hydroxylation).[1] However, 1-Me-DMA-IQ is a tertiary amine.[1] Direct N-hydroxylation is chemically blocked.[1] Therefore, it must undergo a sequential "double activation" or detoxification cascade:
Obligate Phase I Activation (N-Demethylation): The dimethylamino group [
] must be metabolically stripped of methyl groups by Cytochrome P450s (primarily CYP1A2, CYP3A4) to form the secondary amine, and subsequently the primary amine.
Bioactivation vs. Detoxification: Once the primary amine is formed, it enters the canonical HCA pathway:
The shift of the ring methyl group from the N3 position (in standard IQ) to the N1 position (in 1-Me-DMA-IQ) typically reduces mutagenic potency by destabilizing the ultimate nitrenium ion.[1] Consequently, this compound is often used as a negative control or a specific probe for demethylase activity rather than pure mutagenicity.
Predicted Metabolic Pathways (Visualization)
The following diagram outlines the logical biotransformation tree for 1-Me-DMA-IQ, distinguishing between the requisite demethylation steps and terminal conjugation.
Figure 1: Predicted metabolic fate of 1-Me-DMA-IQ.[1] The tertiary amine requires sequential demethylation before bioactivation can occur.
Experimental Protocols
Protocol A: In Vivo Dosing & Sample Collection (Rat Model)
Objective: To determine the pharmacokinetic profile and identify major urinary/biliary metabolites.
Reagents:
Test Compound: 1-Me-DMA-IQ (CAS 102408-29-7), >98% purity.[1]
Vehicle: 5% DMSO / 95% Corn Oil (HCAs are lipophilic).
Subjects: Male F344 Rats (High CYP1A2 activity).
Step-by-Step Workflow:
Acclimatization: House rats in metabolic cages 48h prior to dosing to separate urine and feces.
Dosing: Administer 10 mg/kg via oral gavage (PO).
Note: Oral dosing is preferred over IV to capture first-pass hepatic metabolism, which is critical for the demethylation of this compound.
Collection:
Urine: Collect at 0-4h, 4-8h, 8-24h intervals in vessels containing 10µL of 1M Ascorbic Acid (to prevent oxidation of labile metabolites).
Feces: Collect at 24h intervals; lyophilize and homogenize.
Plasma: Tail vein bleed at 0.5, 1, 2, 4, 8, 24h.
Storage: Flash freeze all samples at -80°C immediately.
HCAs are basic heterocyclic amines. Standard protein precipitation is insufficient. Use Mixed-Mode Cation Exchange (MCX) to isolate the basic metabolites from the complex matrix.
Conditioning: Oasis MCX Cartridge (3cc/60mg).
2 mL Methanol.
2 mL Water.
Loading:
Dilute Urine 1:1 with 2% Phosphoric Acid (
).
Load onto cartridge (Flow rate: 1 mL/min).
Washing:
2 mL 2% Formic Acid (Removes acidic/neutral interferences).
2 mL Methanol (Removes hydrophobic neutrals).
Elution (Critical Step):
Elute with 2 mL 5% Ammonia in Methanol .
Mechanism:[2][3][4] The high pH deprotonates the amine, releasing it from the cation exchange sorbent.
Reconstitution: Evaporate to dryness (
stream, 40°C) and reconstitute in 100 µL Mobile Phase A.
Analytical Methodology (LC-MS/MS)[1][5][6][7]
System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).
Mobile Phase Setup
Phase A: 10 mM Ammonium Acetate in Water (pH 5.0). Ammonium acetate is crucial for ionization of N-oxides.[1]
Phase B: Acetonitrile.
Gradient Profile
Time (min)
% B
Event
0.0
5
Initial Hold
1.0
5
Start Gradient
8.0
95
Elution of Parent/Lipophilic Mets
10.0
95
Wash
10.1
5
Re-equilibration
Mass Spectrometry Transitions (MRM)
Based on the molecular weight of 1-Me-DMA-IQ (MW ~226.28), the following transitions should be monitored.
Analyte ID
Structural Change
Precursor ()
Product ()
Rationale
Parent
1-Me-DMA-IQ
227.1
212.1
Loss of Methyl (-15)
Metabolite 1
Desmethyl (Secondary)
213.1
198.1
Loss of Methyl (-15)
Metabolite 2
Didesmethyl (Primary)
199.1
184.1
Core Ring Fragment
Metabolite 3
Ring-OH (Parent + O)
243.1
225.1
Loss of (-18)
Metabolite 4
Glucuronide
403.1
227.1
Neutral Loss of Gluc (-176)
Note: The "Primary" metabolite (Metabolite 2) corresponds to the 1-methyl isomer of IQ. Its appearance confirms the "double demethylation" pathway.
Data Interpretation & Troubleshooting
Distinguishing Isomers
A common challenge is distinguishing between Ring-Hydroxylation and N-Oxidation .[1] Both add +16 Da.
Differentiation Strategy: Treat the sample with Titanium Trichloride (
).
selectively reduces N-oxides back to the amine.[1]
If the +16 Da peak disappears after
treatment, it is an N-oxide.
If the peak remains, it is a Ring-Hydroxyl (C-OH).[1]
Assessing Demethylation Efficiency
Calculate the Metabolic Ratio (MR) to quantify the efficiency of the demethylation step:
A low MR indicates that the tertiary amine structure effectively blocks bioactivation, rendering the compound less genotoxic than its primary amine counterparts.
References
Turesky, R. J., et al. (1991).[3][4][5] Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon.[4][5] Carcinogenesis, 12(10), 1839–1845.[5] Link
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link
Kato, R. (1986).[4][5] Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates.[5] Critical Reviews in Toxicology, 16(4), 307–348.[5] Link
Pharmaffiliates. (n.d.). 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline Product Data.Link (Verification of Chemical Identity)
IARC Working Group. (1993). IQ (2-Amino-3-methylimidazo[4,5-f]quinoline).[1][6][5][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56. Link (Reference for standard IQ metabolism comparison)
The following guide serves as a specialized technical support resource for the synthesis and optimization of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline . Note to Researcher: This compound is a specific structural a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized technical support resource for the synthesis and optimization of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline .
Note to Researcher: This compound is a specific structural analog of the classic mutagen MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline). Unlike standard MeIQ, your target features methylation at the N1 position (sterically hindered "bay" region) and a dimethylated exocyclic amine . This specific substitution pattern introduces unique synthetic challenges regarding regioselectivity and steric hindrance that are not present in standard IQ/MeIQ synthesis.
Module 1: The Synthetic Architecture
The synthesis of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline requires a deviation from the standard Grivas or Kasai methods used for IQ. The primary bottleneck is the N1-methylation , which is disfavored compared to the N3 position due to steric clash with the quinoline C5-proton.
Visual Workflow: The "Diamine-Activation" Route
The following pathway outlines the most robust route to maximize the N1-isomer yield, utilizing a chlorination-displacement strategy rather than direct methylation of the amine.
Figure 1: Step-wise synthesis focusing on the chlorination-displacement route. Note the bifurcation at the final methylation step where regioselectivity becomes the yield-limiting factor.
Module 2: Critical Troubleshooting (Root Cause Analysis)
Issue 1: Low Yield of the N1-Methyl Isomer
Symptom: HPLC shows a 9:1 ratio of a major product to a minor product. The major product is likely the N3-isomer (standard IQ backbone).
Root Cause: The N1 position is in the "bay region," sterically crowded by the quinoline ring. Thermodynamic control strongly favors N3-methylation.
Solution (Kinetic Control):
Use Methyl Triflate (MeOTf) instead of Methyl Iodide. MeOTf is a harder, more reactive electrophile that can improve the ratio of the kinetic product (N1) slightly, though N3 will still dominate.
Solvent Switch: Switch from DMF to a less polar solvent like Toluene (if solubility permits) or Dichloromethane with a phase transfer catalyst to alter the solvation shell of the anion.
Symptom: The reduction of 5-nitro-6-aminoquinoline yields a black tar instead of the diamine.
Root Cause: 5,6-diaminoquinoline is extremely oxidation-sensitive. Air exposure causes rapid oxidative polymerization.
Solution (In-Situ Trapping):
Do not isolate the diamine. Perform the reduction (e.g., H2/Pd-C) in the presence of the cyclizing agent (e.g., Cyanogen Bromide or CDI) if possible, or strictly under Argon.
Protocol Adjustment: Use Sodium Dithionite (Na2S2O4) for reduction in aqueous media; it is gentler and prevents radical polymerization often seen with catalytic hydrogenation of electron-rich systems.
Issue 3: Incomplete Dimethylation of Exocyclic Amine
Symptom: Presence of mono-methylated (-NHMe) intermediate.
Root Cause: Steric hindrance from the adjacent N1/N3 ring nitrogens slows down the second alkylation of the exocyclic amine.
Solution:
Avoid direct methylation of the amine. Use the 2-Chloro displacement method (shown in Figure 1). Reacting the 2-chloro intermediate with pure dimethylamine in a sealed tube at 120°C guarantees the -N(Me)2 structure without over-alkylating the ring nitrogens prematurely.
Module 3: Optimization Protocols
Protocol A: Regioselective Separation of N1 vs. N3 Isomers
Since synthesis will inevitably produce a mixture, purification is the key to "yield" (recoverable pure material).
Stationary Phase: C18 is often insufficient for separating these positional isomers.
Recommended System: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns provide better selectivity for fused heterocyclic isomers based on pi-pi stacking differences.
Parameter
Condition
Rationale
Column
Phenomenex Kinetex PFP (5µm)
Fluorinated phase separates isomers based on electron density distribution.
Mobile Phase A
10mM Ammonium Acetate (pH 5.5)
Buffering prevents peak tailing of the basic quinoline nitrogen.
Mobile Phase B
Acetonitrile:Methanol (1:1)
Methanol adds unique selectivity for HCAs not found in pure ACN.
Gradient
5% B to 40% B over 30 mins
Shallow gradient required to resolve the N1/N3 critical pair.
Detection
UV 263 nm
Isosbestic point for IQ derivatives; maximizes sensitivity.
Protocol B: The "One-Pot" Cyclization (Kasai Modification)
To minimize oxidation of the diamine precursor:
Dissolution: Dissolve 5-nitro-6-aminoquinoline in Methanol/THF (1:1).
Reduction: Add 10% Pd/C (10 wt%) and stir under H2 balloon for 2 hours. Color change from yellow to colorless indicates completion.
Filtration (Anaerobic): Filter through Celite under a blanket of Nitrogen.
Cyclization: Immediately add Cyanogen Bromide (1.2 eq) to the filtrate.
Reflux: Heat to 60°C for 4 hours.
Result: This yields the 2-amino-imidazo[4,5-f]quinoline.[1][2][3]
Note: You must then proceed to the chlorination/displacement route (via diazotization) or attempt direct permethylation.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use the Grivas method (formaldehyde + amine) for this target?A: No. The Grivas method synthesizes the imidazole ring from an aldehyde and amine. That route typically yields 2-H or 2-alkyl derivatives. It does not easily install the 2-dimethylamino functionality. The Cyanogen Bromide or Urea cyclization routes are strictly required to get the nitrogen at position 2.
Q: Why is the N1-methyl isomer yield so low (<15%)?A: This is thermodynamic reality. The N3 position is solvent-exposed. The N1 position is tucked into the "bay" formed by the quinoline ring (C5-H). Alkylating N1 incurs a severe steric penalty (peri-interaction). You cannot "catalyze" your way out of this; you must rely on high-efficiency separation (HPLC) to isolate the minor N1 product from the crude mixture.
Q: My product turns dark brown on the bench. Is it degrading?A: Yes. Imidazoquinolines are photosensitive. The electron-rich system is prone to photo-oxidation, especially in solution.
Fix: Wrap all flasks in aluminum foil. Store the final purified solid at -20°C under Argon.
References
Kasai, H., et al. (1980).[1] "Structure and chemical synthesis of Me-IQ, a potent mutagen isolated from broiled fish." Chemical Letters.
Grivas, S. (1986). "Efficient synthesis of mutagenic imidazo[4,5-f]quinolin-2-amines." Acta Chemica Scandinavica. [1]
Knize, M. G., & Felton, J. S. (2005). "Formation and analysis of heterocyclic amines in cooked foods." Journal of Chromatography B.
Lee, C. S., et al. (1982).[1] "Improved synthesis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)." Journal of Heterocyclic Chemistry.
Sugimura, T., et al. (2004). "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish."[4] Cancer Science.
Improving solubility of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in PBS
Technical Support Center: Solubility Enhancement Guide Topic: Improving the Solubility of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in Phosphate-Buffered Saline (PBS) Overview: The Challenge of Solubilizing Imidaz...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Enhancement Guide
Topic: Improving the Solubility of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in Phosphate-Buffered Saline (PBS)
Overview: The Challenge of Solubilizing Imidazoquinolines
Researchers working with novel heterocyclic compounds like 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline often encounter significant challenges in achieving desired concentrations in physiological buffers such as PBS (pH 7.4). This compound belongs to the imidazoquinoline class, which is known for a range of biological activities, including immunomodulatory and antiviral properties.[1][2]
The core of the solubility issue lies in the molecule's chemical nature. The imidazo[4,5-f]quinoline scaffold contains several nitrogen atoms, and the presence of a dimethylamino group makes the compound a weak base. Its solubility is therefore highly dependent on pH. At neutral or alkaline pH, the molecule exists predominantly in its neutral, free base form, which has poor aqueous solubility. Conversely, at acidic pH, the nitrogen atoms can become protonated, forming a more water-soluble salt.
A structurally related compound, 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ), has a predicted pKa of approximately 7.59.[3] If 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline has a similar pKa, it will be on the threshold of its solubility limit in PBS at pH 7.4, leading to precipitation, especially when diluting a concentrated stock from an organic solvent like DMSO.
This guide provides a systematic, question-driven approach to troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental results.
Diagram: The Role of pH in Solubility
Caption: Fig. 1: pH-dependent equilibrium of a weak base.
Q1: My compound immediately precipitates when I dilute my DMSO stock into PBS. Why is this happening?
Answer: This is a classic case of "solvent shifting" or "antisolvent precipitation." Your compound is highly soluble in the 100% DMSO stock. However, when you introduce this concentrated stock into PBS (an aqueous buffer), the DMSO is rapidly diluted. The polarity of the solvent system dramatically increases, causing the poorly water-soluble free base of your compound to crash out of solution.
Initial Troubleshooting Step: pH Adjustment
For a weak base, the most direct way to increase aqueous solubility is to lower the pH of the buffer. By preparing your PBS at a pH at least 1.5 to 2 units below the compound's pKa, you can ensure it remains in its protonated, soluble salt form.
Experimental Protocol 1: Preparation via pH Adjustment
Prepare Modified Buffer: Prepare a 1X PBS solution and adjust its pH to 5.5-6.0 using 1N HCl. Filter sterilize the buffer.
Prepare Drug Stock: Create a high-concentration stock solution (e.g., 10-20 mM) of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline in DMSO.
Dilution: Slowly add the DMSO stock to the vortexing, acidified PBS to achieve your final desired concentration. The key is to add the drug to the buffer, not the other way around, to minimize localized high concentrations.
Final pH Adjustment (Optional & Use with Caution): If your experiment absolutely requires a final pH of 7.4, you can slowly add 1N NaOH dropwise to the diluted solution while monitoring the pH. Be aware that as you approach the pKa, the compound may begin to precipitate. This method is best for creating a supersaturated solution for immediate use.
Validation: Visually inspect the final solution for any cloudiness or precipitate. For critical applications, pass an aliquot through a 0.22 µm syringe filter to remove any micro-precipitates.
Q2: My experimental system (e.g., live cells) is sensitive to pH changes. What are my other options?
Answer: When pH modification is not feasible, you must turn to formulation strategies that enhance "apparent solubility" without altering the buffer's pH. The main approaches involve using co-solvents, cyclodextrins, or surfactants.
Strategy
Mechanism of Action
Typical Starting Conc.
Pros
Cons
Co-solvents
Reduces the overall polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[4]
1-10% v/v
Simple to implement; effective for moderate solubility enhancement.
Can be toxic to cells at higher concentrations; may affect protein conformation.
Cyclodextrins
The hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior maintains solubility in water.[5]
1-5% w/v
Low cellular toxicity; forms a true solution; can improve stability.
Can extract cholesterol from cell membranes at high concentrations; may not work for all molecules.
Surfactants
Form micelles that encapsulate the hydrophobic drug in their core, allowing it to be dispersed in the aqueous medium.
0.1-1% v/v
High solubilization capacity.
Can be cytotoxic; may interfere with certain biological assays.
Q3: How do I determine the right amount of co-solvent to use?
Answer: The goal is to use the minimum amount of co-solvent necessary to maintain solubility, thereby minimizing potential toxicity or off-target effects. Common choices include DMSO, ethanol, or polyethylene glycol 400 (PEG 400). A simple titration experiment is the best approach.
Setup: Arrange a series of microcentrifuge tubes. In each tube, place the amount of PBS required for your final volume.
Co-solvent Gradient: Add increasing amounts of your chosen co-solvent (e.g., DMSO) to each tube to create a gradient (e.g., 0.5%, 1%, 2%, 5%, 10% v/v). Mix well.
Add Compound: Prepare a concentrated stock of your compound in the pure co-solvent. Add the same amount of this stock to each tube to achieve your target final concentration.
Incubate & Observe: Vortex each tube thoroughly. Incubate at your experimental temperature (e.g., 37°C) for 1-2 hours.
Analysis: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. Carefully inspect the supernatant for clarity and the bottom of the tube for a pellet. The lowest percentage of co-solvent that results in a clear supernatant with no pellet is your optimal concentration.
Q4: I've heard cyclodextrins are a good option. How do I use them?
Answer: Yes, cyclodextrins are an excellent and often less-toxic alternative to co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical compounds.[5] The process involves creating an inclusion complex before final dilution.
Experimental Protocol 3: Formulation with HP-β-Cyclodextrin
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in water or your desired buffer (e.g., PBS) to make a 10-20% (w/v) stock solution. Gentle warming (40-50°C) can aid dissolution. Let it cool to room temperature.
Add Compound: Weigh out the solid 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and add it directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock (using minimal volume) to the cyclodextrin solution.
Complexation: Mix the solution vigorously. This can be done by sonicating in a bath sonicator for 30-60 minutes or by shaking overnight at room temperature. The goal is to drive the drug into the cyclodextrin cavity.
Clarification: After mixing, centrifuge the solution at high speed to pellet any un-complexed, insoluble drug.
Final Solution: The clear supernatant is your drug-cyclodextrin complex stock solution. The concentration of the drug in this stock should be analytically determined (e.g., via UV-Vis spectrophotometry or HPLC) before use in experiments.
Dilution: This stock can now be diluted in PBS for your final working solution.
Systematic Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing solubility issues with 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline.
Caption: Fig. 2: Decision tree for solubility enhancement.
References
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]
and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. Available from: [Link]
1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine. National Institutes of Health (NIH). Available from: [Link]
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
1-methyl-1H-imidazo[4,5-b]quinolin-2-amine. ChemSynthesis. Available from: [Link]
IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). National Center for Biotechnology Information (NCBI). Available from: [Link]
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol. PubChem, National Institutes of Health. Available from: [Link]
Showing Compound 2-Amino-3-methylimidazo[4,5-f]quinoline (FDB000900). FooDB. Available from: [Link]
Review article Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. Available from: [Link]
Solubility vs Dissolution in Physiological Bicarbonate Buffer. National Institutes of Health (NIH). Available from: [Link]
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. ResearchGate. Available from: [Link]
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. National Institutes of Health (NIH). Available from: [Link]
Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available from: [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available from: [Link]
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link]
2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem, National Institutes of Health. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Precipitation in Cell Culture Assays
Support Ticket ID: HCA-SOL-001
Status: Active
Expertise Level: Senior Application Scientist[1][2][3]
Executive Summary
You are encountering precipitation issues with 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline , a highly hydrophobic heterocyclic amine (HCA) derivative.[1][2][3] Unlike the primary amine parent compounds (like IQ or MeIQ), the dimethylamino substitution at position 2 significantly increases the lipophilicity of this molecule, reducing its hydrogen bond donor capacity and making it prone to rapid aggregation (crystallization) in aqueous environments like cell culture media.[3]
This guide provides a self-validating solubilization workflow designed to maintain bioavailability and prevent "crashing out" during in vitro toxicology or genotoxicity assays.
Module 1: Critical Physicochemical Properties
To prevent precipitation, we must first understand the enemy: The Hydrophobic Effect.
The dimethylamino group makes it less water-soluble than standard IQ.[1][2][3]
Primary Solvent
DMSO (Dimethyl sulfoxide)
Required. Ethanol is often insufficient for stable stocks >10 mM.[1][2][3]
Aqueous Stability
Low (Thermodynamic instability)
Metastable in media; will precipitate over time without carrier proteins.[1][2][3]
pKa
Weakly basic
Solubility may improve slightly at lower pH, but cell culture requires pH 7.[1][3]4.
Module 2: The "Anti-Crash" Dosing Protocol
The Error: Direct addition of high-concentration DMSO stock into cold or stagnant media causes local supersaturation, creating "nucleation sites" where crystals form instantly.[2][3]
The Fix: Use the Kinetic Dispersion Method described below.
Step-by-Step Methodology
Preparation of Master Stock (1000x):
Dissolve the solid compound in sterile, anhydrous DMSO to a concentration of 10–50 mM .[3]
Tip: Sonicate for 5–10 minutes at 37°C to ensure complete dissolution.
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent sorption) and store at -20°C.
The "Pre-Warm" Rule:
Ensure your cell culture medium (e.g., DMEM, RPMI) is pre-warmed to 37°C .[3]
Why? Solubility is temperature-dependent.[1][2][3] Cold media accelerates precipitation.[2][3]
The Dosing Technique (Critical Step):
Do NOT add the drug directly to the cell monolayer.[3]
Do prepare a "2x Dosing Solution" in a separate tube:
Place the required volume of pre-warmed media in a sterile tube.
While vortexing the media gently , slowly pipette the DMSO stock into the center of the vortex.[3]
Target: Final DMSO concentration should be ≤ 0.5% (v/v).[2][3][4]
Visual Check: Hold the tube up to a light source.[3] The solution should be clear. If it looks "milky" or "opalescent," precipitation has occurred.[3]
Add the pre-mixed Dosing Solution to the cells.[3]
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for rescuing a precipitated solution and the correct workflow for dosing.
Caption: Logic flow for solubilization. Note the critical "Visual Inspection" checkpoint before cell application.
Module 4: Troubleshooting & FAQs
Q1: My solution is clear initially but precipitates after 24 hours in the incubator. Why?
Diagnosis: This is "Ostwald Ripening."[2][3] The compound is thermodynamically unstable in water.[3] Over time, microscopic nuclei aggregate into visible crystals.[3]
Solution:
Increase Serum: Serum albumin (BSA/FBS) acts as a carrier protein.[2][3] It binds hydrophobic drugs, keeping them in suspension.[3] Ensure your media contains at least 10% FBS.[2][3]
Refresh Media: For long assays (>24h), replace the dosing media daily to prevent crystal buildup which can cause physical stress to cells (false toxicity).[2][3]
Q2: Can I use Ethanol instead of DMSO?
Analysis: For this specific dimethylamino derivative, Ethanol is likely too polar to maintain a high-concentration stock (>10mM) without evaporation issues.[2][3]
Verdict: Stick to DMSO. If your cells are sensitive to DMSO, keep the final concentration <0.1% and use a "Vehicle Control" to normalize data.[3][4]
Q3: The compound crashes out immediately upon adding to PBS. Why?
Mechanism: PBS is a high-salt, protein-free environment.[1][2][3] The ionic strength "salts out" hydrophobic molecules, and there are no proteins to sequester the drug.
Fix: Avoid diluting directly into PBS. Dilute into complete culture media (containing serum) first.[2][3]
Q4: Does the precipitation affect my IC50/Genotoxicity results?
Yes, critically.
False Negative: If the drug precipitates, the actual dissolved concentration is lower than the calculated dose.
False Positive: Crystals settling on the cell monolayer can cause physical damage (membrane rupture) or light scattering interference in optical assays (e.g., MTT/MTS), appearing as "toxicity."[2][3]
References
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993).[2][3] Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins.[3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[3] 56. World Health Organization.[2][3]
National Toxicology Program (NTP). (2002).[2][3] Report on Carcinogens, Background Document for Selected Heterocyclic Amines.[3][5] U.S. Department of Health and Human Services.[2][3]
PubChem Database. (2025).[2][3] Compound Summary: 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and derivatives.[1][2][3] National Center for Biotechnology Information.[2][3] [2][3]
A Comparative Analysis of the Carcinogenic Profiles of N-Methyl-IQ and PhIP
A Senior Application Scientist's Guide to Two Preeminent Dietary Carcinogens Heterocyclic aromatic amines (HAAs), formed during the high-temperature cooking of protein-rich foods like meat and fish, represent a significa...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Two Preeminent Dietary Carcinogens
Heterocyclic aromatic amines (HAAs), formed during the high-temperature cooking of protein-rich foods like meat and fish, represent a significant class of dietary mutagens and carcinogens.[1] Among the more than two dozen HAAs identified, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and the quinoline-type amines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its methylated analogue 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), are among the most studied due to their potent carcinogenicity in animal models. PhIP is notably one of the most abundant HAAs found in the Western diet.[2]
This guide provides an in-depth comparison of the carcinogenic properties of PhIP and a representative quinoline-type HAA, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (referred to hereafter by its common structural relative, IQ, for which extensive data is available). We will dissect their metabolic activation, mechanisms of genotoxicity, target organ specificity, and the experimental methodologies used to elucidate these characteristics.
Metabolic Activation: The Gateway to Carcinogenicity
Neither PhIP nor IQ are carcinogenic in their native forms. Their transformation into DNA-reactive agents is a multi-step process orchestrated by metabolic enzymes, primarily within the liver. This bioactivation is a critical prerequisite for their carcinogenic activity.
The initial and rate-limiting step for both compounds is N-oxidation (N-hydroxylation), catalyzed predominantly by cytochrome P450 (CYP) enzymes, particularly those of the CYP1A family (e.g., CYP1A2).[3][4] This reaction converts the exocyclic amino group into a hydroxylamino group, yielding N-hydroxy-PhIP and N-hydroxy-IQ, respectively.
These N-hydroxy intermediates undergo a second activation step, a Phase II conjugation reaction. This typically involves O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs), producing unstable N-acetoxy or N-sulfonyloxy esters.[3][5] These esters are highly reactive and spontaneously degrade to form electrophilic arylnitrenium ions. It is this ultimate carcinogenic species that readily attacks nucleophilic sites on DNA, forming stable covalent bonds known as DNA adducts.[3][5]
Fig 1. Metabolic activation of IQ and PhIP to their ultimate carcinogenic forms.
Genotoxicity and DNA Adduct Formation
The formation of DNA adducts is the central mechanism of HAA-induced carcinogenesis. These adducts, if not repaired by cellular machinery, can lead to mutations during DNA replication, initiating the process of malignant transformation.
IQ: The primary DNA adduct formed by IQ is at the C8 position of guanine, N-(deoxyguanosin-8-yl)-IQ.[6] IQ is a potent mutagen in the Salmonella typhimurium reverse mutation assay (Ames test) and is known to induce a wide range of genetic damage, including gene mutations, chromosomal aberrations, and sister chromatid exchanges in various cell types.[5][6]
PhIP: PhIP also forms a major adduct at the C8 position of guanine, N-(deoxyguanosin-8-yl)-PhIP. PhIP is mutagenic in bacterial systems and induces DNA strand breaks and chromosomal abnormalities in mammalian cells.[7] PhIP-DNA adducts have been detected in numerous tissues in animal models, including the colon, mammary gland, and prostate, which correlates with its target organ specificity for cancer.[2][7][8]
While both compounds primarily target guanine, the quantitative levels of DNA adducts can differ significantly between tissues, partly explaining their distinct carcinogenic profiles.[9] For instance, PhIP–DNA adduct levels in the mammary gland can be substantially higher than in the liver.[9]
Comparative Carcinogenicity in Animal Models
Long-term bioassays in rodents have been instrumental in defining the carcinogenic potential and target organ specificity of IQ and PhIP. Their classifications by the International Agency for Research on Cancer (IARC) reflect the strength of this evidence.
Mice: Lymphomas.[7] Rats: Small & Large Intestine (adenocarcinomas in males), Mammary Gland (adenocarcinomas in females).[7]
The data clearly indicates that while both are multi-organ carcinogens, IQ exhibits a broader range of target tissues in rodents, including a strong hepatocarcinogenic effect. PhIP, on the other hand, shows a more pronounced tropism for the colon and mammary gland in rats.[7] This specificity for hormone-responsive tissue like the mammary gland is particularly noteworthy, with some studies suggesting PhIP may also exert estrogenic effects, potentially contributing to its role in breast cancer promotion.[10]
Experimental Protocols: The Ames Test for Mutagenicity
The Ames test, or Salmonella typhimurium reverse mutation assay, is a cornerstone for assessing the mutagenic potential of chemical compounds. It is predicated on the principle that a carcinogen's mutagenicity can be detected by its ability to revert a specific mutation in a bacterial strain, thereby restoring its ability to synthesize an essential amino acid (e.g., histidine). Since HAAs require metabolic activation, a mammalian liver extract (S9 fraction) is included in the assay.
Step-by-Step Ames Test Protocol for HAAs
Preparation of S9 Mix: The S9 fraction, derived from the livers of rats pre-treated with a CYP inducer (e.g., Aroclor 1254), is combined with a buffer solution containing cofactors essential for enzymatic activity (e.g., NADP+, G6P). This mix mimics the metabolic environment of the liver.
Bacterial Culture: Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100) are grown overnight in nutrient broth to reach a specific cell density. These strains are selected for their sensitivity to different types of mutational events.
Exposure: The test compound (IQ or PhIP, dissolved in a suitable solvent like DMSO) is added at various concentrations to test tubes containing the S9 mix and the bacterial culture. Positive and negative controls are run in parallel.
Pre-incubation (Optional but recommended for HAAs): The mixture is often pre-incubated at 37°C with gentle shaking to allow for metabolic activation of the HAA and its interaction with the bacterial DNA.
Plating: The contents of each tube are mixed with molten top agar and poured onto the surface of a minimal glucose agar plate. The top agar solidifies, embedding the bacteria, test compound, and S9 mix.
Incubation: The plates are incubated inverted at 37°C for 48-72 hours.
Scoring: Only bacteria that have undergone a reverse mutation (revertants) can grow into visible colonies on the histidine-deficient media. The number of revertant colonies per plate is counted. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background rate of the negative control indicates a positive mutagenic response.
Fig 2. Standard workflow for the Ames test to assess HAA mutagenicity.
Conclusion
Both 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (IQ) and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are potent dietary carcinogens that require metabolic activation to exert their genotoxic effects through the formation of DNA adducts. While they share a common activation pathway involving CYP1A enzymes and subsequent esterification, their ultimate carcinogenic profiles diverge.
IQ is classified as a "probable" human carcinogen (Group 2A) and demonstrates a broad carcinogenic activity, notably targeting the liver across multiple species, as well as the colon, lung, and mammary gland in rodents.[6]
PhIP , the most abundant HAA in cooked meats, is classified as a "possible" human carcinogen (Group 2B) and exhibits a more focused target specificity in rats, primarily inducing tumors in the colon and mammary gland.[2][7]
This comparative analysis underscores the principle that subtle differences in chemical structure can lead to significant variations in metabolic handling, DNA adduct distribution, and ultimate target organ specificity. For researchers and drug development professionals, understanding these distinct profiles is crucial for risk assessment, biomarker development, and the design of chemopreventive strategies.
References
National Center for Biotechnology Information. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE). Available from: [Link]
Aune, T., & Aune, K. T. (1986). Mutagenic activation of IQ and Me-IQ by liver and lung microsomes from rabbit and mouse, and with isolated lung cells from the rabbit. Carcinogenesis, 7(2), 273–276. Available from: [Link]
Snyderwine, E. G., Schut, H. A., Sugimura, T., Nagao, M., & Adamson, R. H. (2002). N-Demethylation Is a Major Route of 2-Amino-3-Methylimidazo[4,5-f]quinoline Metabolism in Mouse. Drug Metabolism and Disposition, 30(5), 549-553. Available from: [Link]
Holme, J. A., Wallin, H., Brunborg, G., Søderlund, E. J., Hongslo, J. K., & Alexander, J. (1989). Genotoxicity of the food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Mutation Research/Genetic Toxicology, 223(4), 367-376. Available from: [Link]
Lewis, S. S., Fannin, F. F., Fletcher, J. N., & Felton, J. S. (2008). PhIP Carcinogenicity in Breast Cancer: Computational and Experimental Evidence for Competitive Interactions with Human Estrogen Receptor. Chemical Research in Toxicology, 21(3), 674–682. Available from: [Link]
National Toxicology Program. (2005). 2-Amino-3-methylimidazo [4,5-f]quinoline (IQ). Report on Carcinogens. Available from: [Link]
Turesky, R. J. (2007). DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Carcinogenesis, 28(12), 2423–2429. Available from: [Link]
National Center for Biotechnology Information. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). Available from: [Link]
ResearchGate. Metabolic activation of PhIP to the carcinogenic metabolite N2-hydroxy PhIP by CYP1A enzymes and epoxide hydrolase. Available from: [Link]
Wikipedia. 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine. Available from: [Link]
He, Y., Wang, M., & El-Bayoumy, K. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Toxics, 10(4), 183. Available from: [Link]
Wang, Y., Upadhyaya, P., & Hecht, S. S. (2021). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins, 13(10), 677. Available from: [Link]
Sinha, R., Rothman, N., Salmon, C. P., Knize, M. G., Brown, E. D., Levander, O. A., & Felton, J. S. (1998). High Concentrations of the Carcinogen 2-Amino-1-methyl-6-phenylimidazo-[4,5-b]pyridine (PhIP) Occur in Chicken but Are Dependent on the Cooking Method. Cancer Research, 58(19), 4320-4324. Available from: [Link]
Society for Chemical Hazard Communication. (2017). Specific Target Organ Toxicity – Single Exposure. Available from: [Link]
University of Arkansas Environmental Health and Safety. Specific Target Organ Toxicants. Available from: [Link]
Robinson, S., & Brewster, D. (2016). Target organ profiles in toxicity studies supporting human dosing: Does severity progress with longer duration of exposure?. Regulatory Toxicology and Pharmacology, 74, 111-115. Available from: [Link]
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Target Organ Effects, STOT-SE, STOT-R. Available from: [Link]
Wohak, L. E., Krais, A. M., Kucab, J. E., Stertmann, J., Øvrebø, S., Mollerup, S., ... & Phillips, D. H. (2016). Metabolic activation of 2‐amino‐1‐methyl‐6‐phenylimidazo [4,5‐b]pyridine and DNA adduct formation depends on p53. Molecular Carcinogenesis, 55(4), 421-432. Available from: [Link]
Ghoshal, A., & Snyderwine, E. G. (1994). Possible mechanisms for PhIP-DNA adduct formation in the mammary gland of female Sprague-Dawley rats. Carcinogenesis, 15(8), 1731–1734. Available from: [Link]
ResearchGate. Metabolic activation and the DNA adduct formation by IQ. Available from: [Link]
Lin, J. K., Cheng, J. T., & Lin-Shiau, S. Y. (1992). Enhancement of the mutagenicity of IQ and MeIQ by nitrite in the Salmonella system. Mutation Research/Genetic Toxicology, 278(4), 277-287. Available from: [Link]
Alldrick, A. J., Lake, B. G., Flynn, J., & Rowland, I. R. (1986). Metabolic conversion of IQ and MeIQ to bacterial mutagens. Mutation Research/Genetic Toxicology, 163(2), 109-114. Available from: [Link]
ChemSafetyPro.COM. (2017). GHS Classification Criteria for Specific Target Organ Toxicant. Available from: [Link]
Lin, D., Kaderlik, K. R., Turesky, R. J., Miller, D. W., Lay, J. O., & Kadlubar, F. F. (1992). Synthesis of the PhIP Adduct of 2'-Deoxyguanosine and Its Incorporation into Oligomeric DNA. Chemical Research in Toxicology, 5(5), 691–697. Available from: [Link]
Jia, L., Shan, S., Zhang, Y., Li, Z., Wang, Y., & Guengerich, F. P. (2015). Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1. Chemical Research in Toxicology, 28(5), 1039–1048. Available from: [Link]
International Labour Organization. (2010). Target Organ and Critical Effects - Toxicology. ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]
John, E. M., Stern, M. C., Sinha, R., & Roh, J. M. (2025). Biomonitoring PhIP, a Potential Prostatic Carcinogen, in the Hair of Healthy Men of African and European Ancestry. Cancer Epidemiology, Biomarkers & Prevention, 34(1), 1-8. Available from: [Link]
Tang, D., Liu, J. J., Rundle, A., Neslund-Dudas, C., Savera, A. T., Bock, C. H., & Rybicki, B. A. (2006). PhIP-DNA adducts as a biomarker for prostate carcinogenesis. Cancer Epidemiology, Biomarkers & Prevention, 15(4), 791-794. Available from: [Link]
Holme, J. A., Alexander, J., Becher, G., & Holme, J. (1991). Genotoxic activity of the N-acetylated metabolites of the food mutagens 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3, 4-dimethylimidazo[4,5-f]quinoline (MeIQ). Carcinogenesis, 12(7), 1279–1283. Available from: [Link]
ResearchGate. Chemical structures of PhIP, 4-ABP and their DNA adducts. Available from: [Link]
ResearchGate. Metabolic pathway for PhIP activation and induced mutations. Available from: [Link]
Buonarati, M. H., & Felton, J. S. (1990). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in mice. Carcinogenesis, 11(7), 1133–1138. Available from: [Link]
Loury, D. J., Kado, N. Y., & Byard, J. L. (1985). Genotoxicity of the cooked-food mutagens IQ and MeIQ in primary cultures of rat, hamster, and guinea pig hepatocytes. Environmental Mutagenesis, 7(2), 245–254. Available from: [Link]
Takasawa, H., Ino, N., Ogawa, K., Imai, T., & Shirai, T. (2010). Low‐dose carcinogenicity of 2‐amino‐3‐methylimidazo[4,5‐f ]quinoline in rats: Evidence for the existence of no‐effect levels and a mechanism involving p21Cip / WAF1. Cancer Science, 101(11), 2344-2349. Available from: [Link]
Siller, M., Crofts, F., & Sutter, T. R. (1997). Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human cytochrome P4501B1. Carcinogenesis, 18(9), 1793–1797. Available from: [Link]
National Center for Biotechnology Information. MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). Available from: [Link]
ResearchGate. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Available from: [Link]
Takasawa, H., Ino, N., Ogawa, K., Imai, T., & Shirai, T. (2010). Low-dose carcinogenicity of 2-amino-3-methylimidazo[4,5-f ]quinoline in rats: Evidence for the existence of no-effect levels and a mechanism involving p21(Cip / WAF1). Cancer Science, 101(11), 2344-2349. Available from: [Link]
Comparative study of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline and MeIQx.
Comparative Study: 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline vs. MeIQx Executive Summary This guide provides a technical comparison between MeIQx , a ubiquitous dietary carcinogen found in cooked meats, and 1-Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Study: 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline vs. MeIQx
Executive Summary
This guide provides a technical comparison between MeIQx , a ubiquitous dietary carcinogen found in cooked meats, and 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (CAS 102408-29-7), a synthetic heterocyclic amine (HCA) analogue noted for its extreme mutagenic potential.
While MeIQx serves as a primary reference for environmental carcinogenic risk, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (referred to herein as 1-Me-2-DMA-IQ ) represents a high-potency structural variant often utilized in Structure-Activity Relationship (SAR) studies to delineate the molecular determinants of mutagenesis. This study contrasts their physicochemical profiles, metabolic activation pathways, and mutagenic potencies.
Chemical Identity & Structural Profiling
The structural distinction between these two compounds lies in the heterocyclic core (Quinoxaline vs. Quinoline) and the methylation pattern of the imidazole ring and exocyclic amine.
Feature
MeIQx
1-Me-2-DMA-IQ
IUPAC Name
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
CAS Number
77500-04-0
102408-29-7
Heterocyclic Core
Quinoxaline (contains 2 N atoms in the fused ring)
Quinoline (contains 1 N atom in the fused ring)
Exocyclic Amine
Primary (-NH₂)
Tertiary (-N(CH₃)₂)
Imidazole Methylation
N3-position
N1-position
Molecular Weight
213.24 g/mol
226.28 g/mol
Primary Source
Pyrolysis of creatine, amino acids, and sugar in meat.
Synthetic research chemical; Mutagenesis standard.
Structural Visualization
The following diagram illustrates the core structural divergence. Note the shift from the Quinoxaline core in MeIQx to the Quinoline core in 1-Me-2-DMA-IQ, alongside the steric bulk of the dimethylamino group.
Figure 1: Structural comparison highlighting the divergence in methylation sites and exocyclic amine composition.
Both compounds are potent mutagens in the Salmonella typhimurium frameshift strains (TA98). However, the specific substitution pattern of 1-Me-2-DMA-IQ confers "extraordinarily high" potency, often exceeding standard dietary HCAs depending on the S9 activation system used.
MeIQx :
Revertants/µg : ~145,000 (TA98, +S9).
Mechanism : Intercalation into DNA followed by covalent binding to Guanine residues (C8-position), causing -2 frameshift mutations.
1-Me-2-DMA-IQ :
Potency : Reported as extraordinarily high in chemical databases.
Mechanism : The dimethylamino group likely enhances lipophilicity, facilitating cellular uptake. The N1-methyl/quinoline combination creates a highly reactive nitrenium ion intermediate upon metabolic activation.
Metabolic Activation Pathways
The critical differentiator is the metabolic requirement. MeIQx (primary amine) is directly N-hydroxylated. 1-Me-2-DMA-IQ (tertiary amine) typically requires an oxidative demethylation step or direct N-oxidation to become genotoxic.
Pathway Visualization:
Figure 2: Comparative metabolic activation pathways. Note the potential requirement for demethylation in the dimethylamino analogue.
Experimental Protocols
To validate the comparative mutagenicity, the following protocols are recommended. Safety Warning: Both compounds are potent carcinogens. Handle in a BSL-2 facility with full chemical containment.
Protocol A: Comparative Ames Test (Salmonella Mutagenicity)
Objective: Quantify the specific mutagenic activity (revertants/nmol).
Preparation :
Dissolve MeIQx and 1-Me-2-DMA-IQ in DMSO to create stock solutions (0.1, 1.0, 10.0 µg/mL).
Prepare S9 mix (Rat liver post-mitochondrial supernatant induced with Aroclor 1254) to provide CYP1A2 activity.
Incubation :
Mix 0.1 mL bacterial culture (S. typhimurium TA98) + 0.5 mL S9 mix + 0.1 mL test compound solution.
Pre-incubate at 37°C for 20 minutes (critical for HCAs to allow metabolic activation before plating).
Plating :
Add 2.0 mL molten top agar (containing traces of histidine/biotin).
Pour onto minimal glucose agar plates.
Analysis :
Incubate at 37°C for 48 hours.
Count His+ revertant colonies.
Data Output : Plot Dose-Response curve. Calculate specific activity (rev/µg).
Expected Result: 1-Me-2-DMA-IQ should show a steep linear dose-response at lower concentrations than MeIQx if the "high potency" claim holds.
Protocol B: DNA Adduct Analysis (LC-MS/MS)
Objective: Confirm the formation of C8-dG adducts.
In Vitro Reaction : Incubate Calf Thymus DNA (1 mg/mL) with test compound (100 µM) and S9 mix for 2 hours at 37°C.
Hydrolysis : Precipitate DNA, wash, and hydrolyze enzymatically (Micrococcal nuclease + Spleen phosphodiesterase) to nucleosides.
Detection :
Inject into LC-MS/MS (Triple Quadrupole).
Monitor transition for dG-C8-MeIQx (m/z 494 → 378).
Monitor transition for dG-C8-1-Me-2-DMA-IQ (calculate m/z based on MW 226 + dG 267 - 2H).
Conclusion
For drug development professionals and toxicologists, the distinction between these two compounds is one of origin and utility :
MeIQx is the standard reference for dietary exposure assessment. Its study is crucial for understanding epidemiological cancer risks associated with cooked meat consumption.
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline is a synthetic tool . Its structural modification (dimethylamino group) and high potency make it an invaluable probe for investigating the catalytic pocket of CYP1A2 and the specific steric requirements for DNA intercalation.
Recommendation: Use MeIQx for food safety assays. Use 1-Me-2-DMA-IQ only in controlled mechanistic studies where high-sensitivity mutagenesis detection is required.
References
LabNovo . 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (CAS 102408-29-7) Product Data. Retrieved from
Sugimura, T., et al. (2004).
IARC Working Group . (1993). MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 56. Retrieved from
Turesky, R. J. (2005). Heterocyclic Aromatic Amines: Metabolism, DNA Adduct Formation, and Carcinogenicity. Drug Metabolism Reviews.
Validation
Head-to-head comparison of imidazoquinoline-based compounds in vitro
Executive Summary: The Mechanism of Action Imidazoquinolines are synthetic guanosine derivatives that act as immune response modifiers. In the context of in vitro research, they are utilized primarily to stimulate Toll-l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Mechanism of Action
Imidazoquinolines are synthetic guanosine derivatives that act as immune response modifiers. In the context of in vitro research, they are utilized primarily to stimulate Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).
Unlike LPS (TLR4) which acts on the cell surface, imidazoquinolines require endosomal uptake. Upon acidification of the endosome, these compounds bind to the leucine-rich repeats of TLR7/8, triggering the MyD88-dependent pathway. This distinction is critical for experimental design: lysosomal acidification inhibitors (e.g., Chloroquine) will abrogate the effect of these compounds.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction cascade initiated by imidazoquinolines, highlighting the divergence between NF-
B (pro-inflammatory) and IRF7 (interferon) signaling.
Figure 1: Intracellular signaling cascade of TLR7/8 agonists leading to cytokine production.
The Contenders: Compound Profiles
When selecting an agonist, specificity is the primary variable. Human TLR7 is highly expressed in Plasmacytoid Dendritic Cells (pDCs) and B cells, driving IFN-
production. Human TLR8 is expressed in Monocytes and Myeloid Dendritic Cells (mDCs), driving TNF- and IL-12.
Imiquimod (R837)
Status: The "Classic" reference compound.
Specificity: Pure TLR7 agonist. No activity on TLR8.
Use Case: Specific study of pDC activation or viral mimicry without monocyte involvement.
Limitation: Poor water solubility; requires DMSO or acidic aqueous buffers.
Resiquimod (R848)
Status: The "Powerhouse."
Specificity: Dual TLR7 and TLR8 agonist.
Use Case: Robust activation of the entire PBMC population. It is significantly more potent than Imiquimod.
Advantage: Induces a broader cytokine profile (IFN-
+ TNF- + IL-12).
Gardiquimod
Status: The "Potent Alternative."
Specificity: Selective TLR7 agonist.
Use Case: Similar to Imiquimod but offers roughly 10x higher potency and slightly better solubility properties.
Motolimod (VTX-2337)
Status: The "Specialist."
Specificity: Highly selective TLR8 agonist.
Use Case: Specifically targeting monocytes/mDCs/NK cells while excluding pDC-driven IFN-
responses.
Head-to-Head Comparative Data
The following data aggregates typical EC50 values observed in HEK-Blue™ reporter cell lines (a standard industry validation model). Note that absolute values vary by donor (for PBMCs) and passage number.
Table 1: Potency and Specificity Matrix
Compound
Target
Human EC50 (TLR7)
Human EC50 (TLR8)
Primary Solvents
Cytokine Profile (PBMC)
Imiquimod (R837)
TLR7
2.0 – 5.0 µM
Inactive (>50 µM)
DMSO, Lactic Acid
High IFN-
Resiquimod (R848)
TLR7/8
0.5 – 1.0 µM
0.5 – 5.0 µM
DMSO, Ethanol, Water
High TNF-, IL-12, IFN-
Gardiquimod
TLR7
0.5 – 2.0 µM
Inactive
Water (Deionized)
High IFN-
Motolimod
TLR8
Inactive
~0.1 – 0.5 µM
DMSO
High TNF-, IL-12
Analysis:
Potency: R848 is generally the most potent molecule per molar equivalent.
Solubility: Gardiquimod is the most user-friendly for cell culture as it can often be dissolved in water, avoiding DMSO toxicity controls.
Selectivity: If your study requires distinguishing between pDC and Monocyte responses, you cannot use R848. You must use R837/Gardiquimod (pDC) vs. Motolimod (Monocyte) in parallel arms.
This protocol assesses the native immune response. The choice of anticoagulant during blood collection is critical; Heparin is preferred over EDTA, as EDTA chelates divalent cations (
, ) required for complement and some signaling events.
Workflow Diagram:
Figure 2: Workflow for assessing cytokine release from primary human PBMCs.
Step-by-Step Methodology:
Isolation: Isolate PBMCs from buffy coats using density gradient centrifugation (Ficoll-Paque). Viability must be >90% (Trypan Blue exclusion).
Plating: Resuspend cells in RPMI-1640 supplemented with 10% heat-inactivated FBS. Seed at
cells/well in 96-well flat-bottom plates.
Resting (Optional but Recommended): Allow cells to rest for 1-2 hours at 37°C, 5% CO2. This reduces background activation from handling.
Treatment:
Negative Control: Vehicle only (e.g., 0.1% DMSO).
Positive Control: R848 (1 µg/mL) – ensures cells are responsive.
Experimental: Dose-response curve of chosen agonist (e.g., 0.1 µM to 10 µM).
Incubation: Incubate for 18–24 hours.
Note: TNF-
peaks early (6-12h); IFN- accumulates later (18-24h).
Harvest: Centrifuge plate at 500 x g for 5 mins to pellet cells. Transfer supernatant to fresh tubes for ELISA.
Before treating precious patient samples, validate drug potency using a reporter cell line (e.g., HEK-293 transfected with TLR7 and an NF-
B-inducible SEAP reporter).
Preparation: Prepare HEK-Blue™ Detection medium (contains substrate for SEAP).
Seeding: Add 20 µL of agonist (10x concentration) to a 96-well plate.
Cell Addition: Add HEK-Blue™ hTLR7 cells (~50,000 cells/well) suspended in Detection Medium directly on top of the agonist.
Incubation: Incubate for 12–16 hours at 37°C.
Readout: Measure absorbance at 620–655 nm. The color shift (blue) indicates NF-
B activation.
Technical Troubleshooting & Optimization
The Solubility Trap (Imiquimod)
Imiquimod is notoriously difficult to dissolve in neutral water.
Mistake: Attempting to dissolve R837 directly in PBS. It will precipitate.
Solution: Dissolve in anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Aliquot and freeze at -20°C. When adding to cell culture, ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.
Alternative: Use Gardiquimod if strict R837 structure is not required, as it retains TLR7 specificity with better solubility.
Species Specificity
Do not assume human agonists work in mice.
R848: Works well in both human and mouse.
Imiquimod: Works in mouse.
TLR8 Agonists: Murine TLR8 was long considered non-functional, though recent data suggests some activity. However, for rodent studies, TLR7 agonists (R848/R837) are the standard. Motolimod is optimized for human TLR8.
Endotoxin Contamination
Since TLR4 (LPS receptor) signals through MyD88/NF-
B, endotoxin contamination in your imidazoquinoline stock will produce false positives.
Validation: Always run a polymyxin B control arm. If polymyxin B (an LPS neutralizer) reduces the signal, your compound is contaminated.
References
Hemmi, H., et al. (2002). Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway. Nature Immunology, 3, 196–200.
Jurk, M., et al. (2002). Human TLR7 or TLR8 independently confer responsiveness to the antiviral compound R-848. Nature Immunology, 3, 499.
Gorden, K.B., et al. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259-1268.
Lu, H., et al. (2012). VTX-2337 is a novel TLR8 agonist that activates NK cells and augments ADCC. Clinical Cancer Research, 18(2), 499-509.
Comparative
Comparative Dose-Response Guide: 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline vs. Doxorubicin
The following guide provides an in-depth technical comparison of the dose-response profiles, mechanisms, and experimental applications of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (a specific heterocyclic amine de...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the dose-response profiles, mechanisms, and experimental applications of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (a specific heterocyclic amine derivative) and Doxorubicin (a standard anthracycline chemotherapeutic).
Executive Summary
This guide contrasts two distinct classes of bioactive agents used in toxicological and pharmacological research. 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (hereafter referred to as N,N-Dimethyl-isoIQ for clarity, distinguishing it from the classic mutagen IQ) represents a class of heterocyclic amines (HCAs) often used as mechanistic probes for mutagenesis and structure-activity relationships (SAR). Doxorubicin (DOX) serves as the gold-standard positive control for cytotoxicity and mammalian genotoxicity.
The core distinction lies in their dose-response endpoints:
N,N-Dimethyl-isoIQ : Primarily evaluated for mutagenic potency (Ames test) and metabolic activation requirements. Its structural modification (dimethylation of the exocyclic amine) makes it a critical probe for understanding the "N-hydroxylation" activation pathway.
Doxorubicin : Evaluated for antiproliferative efficacy (IC50) and induction of apoptosis via Topoisomerase II inhibition.
Compound Profiles & Chemical Identity
Feature
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Doxorubicin (Adriamycin)
CAS Registry
102408-29-7
23214-92-8
Class
Heterocyclic Amine (HCA) Derivative
Anthracycline Antibiotic
Primary Activity
Mutagen (Pro-carcinogen) / SAR Probe
Cytotoxic / Antineoplastic
Key Structural Feature
Imidazoquinoline core with N,N-dimethylamine
Anthraquinone ring + Daunosamine sugar
Solubility
DMSO, Methanol (Low aqueous solubility)
Water, Saline, DMSO
Metabolic Requirement
Requires S9 activation (CYP1A2) for mutagenicity
Direct acting (Bioactivation not strictly required)
Mechanistic Pathways
Understanding the dose-response requires mapping the divergent signaling pathways. The HCA requires hepatic bioactivation to form DNA adducts, whereas Doxorubicin acts directly on nuclear machinery to induce cell death.
Figure 1: Mechanistic divergence between the HCA derivative (dependent on metabolic activation for genotoxicity) and Doxorubicin (direct induction of DNA breaks and oxidative stress).
Experimental Protocols for Comparison
To objectively compare these agents, researchers must employ distinct assays tailored to their primary endpoints.
Preparation: Prepare top agar containing 0.05 mM histidine/biotin.
Activation System:
Group 1: +S9 Mix (Rat liver extract, induced with Aroclor 1254).
Group 2: -S9 Mix (PBS control).
Dosing:
HCA Probe: 0.1, 1, 10, 100, 1000 ng/plate.
Doxorubicin: 10, 50, 100 ng/plate (Positive control for toxicity/mutagenicity overlap).
Incubation: 48h at 37°C.
Scoring: Count revertant colonies. Calculate Specific Mutagenic Activity (revertants/µg).
Dose-Response Analysis & Performance Data
The following table summarizes the expected performance characteristics based on class properties and specific structural constraints.
Parameter
1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
Doxorubicin
Dose Range (In Vitro)
Nanomolar to Micromolar (for mutagenicity)
Nanomolar (for cytotoxicity)
Primary Endpoint
Mutagenicity (Ames Revertants)
Cell Death (% Viability)
Potency Profile
High mutagenicity only with S9 activation. The N,N-dimethyl group may reduce potency vs. standard IQ unless demethylated.
Potent cytotoxicity (IC50 ~0.1-0.5 µM). Direct genotoxin (clastogen).
Curve Shape
Linear at low doses (mutagenicity); plateaus due to toxicity or enzyme saturation.
Sigmoidal (steep kill curve).
Limiting Factor
Metabolic saturation (CYP1A2); Solubility limits.
Cardiotoxicity (in vivo); Bone marrow suppression.
Critical Insight: The "Dimethyl" Structural Probe
Standard IQ (2-amino-3-methyl...) is one of the most potent mutagens known. However, the compound 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline contains a dimethylated exocyclic amine.
Scientific Nuance: The primary activation step for HCAs is N-hydroxylation of the exocyclic amine. A dimethylated amine cannot be directly N-hydroxylated. It requires oxidative demethylation first.
Dose-Response Implication: This compound will likely exhibit a threshold effect or reduced potency compared to standard IQ, as the rate-limiting step becomes the demethylation. In contrast, Doxorubicin's dose-response is linear-logarithmic regarding DNA damage accumulation until cell death occurs.
Data Visualization: Hypothetical Dose-Response Trends
Figure 2: Tabular representation of the inverse relationship: Doxorubicin causes rapid viability loss, while the HCA probe drives mutation frequency up until toxic thresholds are reached.[1][2][3][4][5][6][7][8][9][10]
Safety & Handling
Doxorubicin: Vesicant. Causes severe tissue necrosis if extravasated. Handle with chemotherapy gloves and in a biosafety cabinet.
HCA Probe: Potent carcinogen. Handle as a high-hazard chemical. Use double-gloving and deactivate waste with 10% bleach or specific chemical destruction methods (e.g., KMnO4/H2SO4) before disposal.
References
Sugimura, T., et al. "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Letters, 1988.
Pommier, Y., et al. "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs." Chemistry & Biology, 2010.[9]
Ames, B. N., et al. "Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test." Mutation Research, 1975.
A Comparative Guide to the DNA Adduct Distribution of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and its N,N-Dimethylated Analogue
For researchers, scientists, and drug development professionals, understanding the mechanisms of genotoxicity for heterocyclic amines is paramount. This guide provides a detailed comparison of the DNA adduct distribution...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the mechanisms of genotoxicity for heterocyclic amines is paramount. This guide provides a detailed comparison of the DNA adduct distribution of the well-characterized dietary carcinogen, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), and its synthetic analogue, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (MeN(CH₃)₂-IQ). While extensive experimental data exists for IQ, this guide will also present a hypothesis-driven analysis for MeN(CH₃)₂-IQ, grounded in established principles of metabolic activation and chemical reactivity.
Introduction: The Significance of DNA Adducts in Carcinogenesis
Heterocyclic amines (HCAs), formed during the cooking of meat and fish, are potent mutagens and carcinogens. Their carcinogenicity is intrinsically linked to their ability to form covalent bonds with DNA, creating DNA adducts.[1] These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis. The distribution and type of these adducts are critical determinants of the mutagenic and carcinogenic potential of a given HCA.
This guide focuses on a comparative analysis of two such compounds: the extensively studied, naturally occurring HCA, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), and its synthetically modified counterpart, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. By examining the known adduct profile of IQ and postulating the likely changes induced by N,N-dimethylation, we can gain valuable insights into the structure-activity relationships that govern the genotoxicity of this class of compounds.
Part 1: The Well-Trodden Path of IQ: Metabolic Activation and DNA Adduct Profile
The carcinogenicity of IQ is a direct consequence of its metabolic activation to a highly reactive electrophile that readily forms adducts with DNA. This process is a multi-step enzymatic cascade primarily occurring in the liver.
Metabolic Activation of IQ
The metabolic activation of IQ is initiated by cytochrome P450 enzymes, predominantly CYP1A2, which catalyzes the N-hydroxylation of the exocyclic amino group to form N-hydroxy-IQ.[2] This intermediate can then undergo O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to produce highly reactive N-acetoxy-IQ or N-sulfonyloxy-IQ. These esters are unstable and spontaneously lose an acetate or sulfate group to form a highly electrophilic nitrenium ion, which is the ultimate DNA-reacting species.[1]
Caption: Hypothetical metabolic pathways for 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline.
Hypothetical DNA Adduct Distribution of MeN(CH₃)₂-IQ
The electronic and steric properties of the dimethylamino group are expected to influence the reactivity of the molecule and, consequently, its DNA adduct profile.
Electronic Effects: The dimethylamino group is a stronger electron-donating group than a primary amino group. This increased electron density on the aromatic ring system could potentially enhance the rate of N-oxidation of the ring nitrogens or other positions on the quinoline ring, leading to different reactive intermediates and adduct profiles. Conversely, this electron-donating character could also stabilize the parent molecule, potentially reducing its overall reactivity.
Steric Hindrance: The bulkier dimethylamino group might sterically hinder the approach of the ultimate electrophile to the DNA bases, potentially leading to a lower overall level of DNA adduction compared to IQ. It might also alter the regioselectivity of adduct formation, favoring more accessible sites on the DNA.
Based on these considerations, we can hypothesize two potential scenarios for the DNA adduct distribution of MeN(CH₃)₂-IQ:
Scenario A: Reduced Genotoxicity. If N-demethylation is a major and efficient detoxification pathway, the overall formation of DNA adducts from MeN(CH₃)₂-IQ would be significantly lower than that of IQ. The adducts that do form would likely be identical to those of IQ (dG-C8-IQ and dG-N2-IQ), arising from the metabolism of the N-demethylated primary amine intermediate.
Scenario B: Altered Adduct Profile. If the parent molecule or a metabolite other than the primary amine becomes the ultimate carcinogen, a different adduct profile might be observed. The altered electronic and steric properties could lead to adduction at different positions on the DNA bases or even adduction with different bases altogether.
Experimental Protocols for Adduct Analysis
The definitive comparison of the adduct distribution of these two compounds would require experimental validation. The following outlines a robust, self-validating experimental workflow for such an investigation.
Step-by-Step Methodology for DNA Adduct Analysis
In Vitro/In Vivo Exposure:
For in vitro studies, incubate purified DNA or cultured cells (e.g., hepatocytes) with the test compound in the presence of a metabolic activation system (e.g., S9 fraction from induced rat liver).
For in vivo studies, administer the compound to laboratory animals (e.g., rats or mice) via an appropriate route (e.g., oral gavage).
DNA Isolation:
Isolate genomic DNA from the exposed cells or tissues using standard phenol-chloroform extraction or commercially available DNA isolation kits.
Ensure high purity of the DNA, as contaminants can interfere with subsequent analyses.
DNA Hydrolysis:
Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
Adduct Enrichment and Detection:
Utilize sensitive analytical techniques to detect and quantify the DNA adducts. The two most common and powerful methods are:
³²P-Postlabeling: This highly sensitive method involves the radioactive labeling of the adducted nucleotides, followed by separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high specificity and structural information, allowing for the unambiguous identification and quantification of adducts.
Data Analysis and Comparison:
Quantify the levels of each identified adduct relative to the total number of normal nucleotides.
Compare the types and amounts of adducts formed by IQ and MeN(CH₃)₂-IQ under identical experimental conditions.
Caption: A generalized experimental workflow for the comparative analysis of DNA adducts.
Conclusion and Future Directions
The extensive body of research on IQ provides a clear picture of its metabolic activation and DNA adduct profile, with the dG-C8-IQ adduct being the major product. In contrast, the genotoxic potential of its N,N-dimethylated analogue, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline, remains to be experimentally determined.
This guide has presented a scientifically informed hypothesis that the presence of the dimethylamino group is likely to introduce alternative metabolic pathways, such as N-demethylation, which could lead to detoxification and a reduced adduct-forming potential. However, the possibility of altered electronic and steric properties leading to a different adduct profile cannot be ruled out.
To resolve these questions and to gain a deeper understanding of the structure-activity relationships of this important class of carcinogens, further experimental studies are essential. The application of modern analytical techniques, such as LC-MS/MS, to directly compare the DNA adducts formed by IQ and MeN(CH₃)₂-IQ in robust in vitro and in vivo models is a critical next step. Such research will not only elucidate the genotoxic mechanisms of these specific compounds but also contribute to the broader knowledge base used for risk assessment and the development of safer chemical entities.
References
National Center for Biotechnology Information. "IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE)". PubChem Compound Summary for CID 53462. [Link]
National Toxicology Program. "2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)". Report on Carcinogens. [Link]
Snyderwine, E. G., et al. "DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in colon, bladder, and kidney of congenic mice differing in Ah responsiveness and N-acetyltransferase genotype." Carcinogenesis 16.7 (1995): 1617-1622. [Link]
Schut, H. A., and E. G. Snyderwine. "Formation and persistence of DNA adducts of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) in CDF1 mice fed a high omega-3 fatty acid diet." Carcinogenesis 14.10 (1993): 2081-2084. [Link]
Schut, H. A., et al. "DNA adduct formation of the carcinogen 2-amino-3-methylimidazo[4,5-f]-quinoline in target tissues of the F-344 rat." Cancer letters 41.3 (1988): 343-348. [Link]
Comparative Toxicology Guide: Initiation Potential of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline vs. MeIQx
Executive Summary This guide provides a comparative toxicological evaluation of the initiation potential of MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a well-characterized dietary carcinogen, against the spec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comparative toxicological evaluation of the initiation potential of MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a well-characterized dietary carcinogen, against the specific structural analog 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline (hereafter referred to as 1-Me-2-DMA-IQ ).
Chemical Identity & Structural Analysis
Understanding the structural divergence is critical to predicting the biological outcome.
Feature
MeIQx (Reference Standard)
1-Me-2-DMA-IQ (Target Analyte)
IUPAC Name
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline
1-Methyl-2-(dimethylamino)imidazo[4,5-f]quinoline
Core Structure
Imidazo[4,5-f]quinoxaline
Imidazo[4,5-f]quinoline
Exocyclic Amine
Primary Amine (-NH₂)
Tertiary Amine (-N(CH₃)₂)
Methyl Position
N3-Methyl (Imidazo ring)
N1-Methyl (Imidazo ring)
Activation Potential
High (Substrate for CYP1A2)
Null/Low (Steric/Chemical Blockade)
Structural Implications
The "Dimethylamino" Blockade: The initiation of carcinogenesis by Heterocyclic Amines (HCAs) requires metabolic activation via CYP1A2 . This enzyme inserts an oxygen atom into the exocyclic amine bond (N-H) to form an N-hydroxy intermediate.
MeIQx: Contains -NH₂. Readily forms -NH-OH.
1-Me-2-DMA-IQ: Contains -N(CH₃)₂. Lacks the hydrogen atom necessary for hydroxylation. This structural modification typically abolishes mutagenicity.
The N1-Methyl Shift: Standard potent HCAs (like IQ) are methylated at the N3 position. Shifting the methyl group to N1 (iso-IQ structure) typically reduces planarity and DNA intercalation efficiency, further lowering potency.
Mechanism of Action: The Activation Pathway
The following diagram illustrates the divergent metabolic fates of the two compounds. MeIQx proceeds to DNA damage, while the Target Analyte is shunted to detoxification or excretion due to the inability to form the nitrenium ion.
Caption: Comparative metabolic pathway showing the CYP1A2-mediated activation of MeIQx versus the metabolic blockade of the dimethylamino analog.
Experimental Validation Protocols
To empirically verify the theoretical lack of initiation potential in 1-Me-2-DMA-IQ, the following two protocols are the industry standard.
Dissolve MeIQx (Positive Control) and 1-Me-2-DMA-IQ (Test) in DMSO.
Prepare S9 Mix (Rat liver post-mitochondrial supernatant induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone) to provide CYP enzymes. Without S9, neither compound is mutagenic.
Plating:
Mix 0.1 mL bacterial culture + 0.5 mL S9 mix + 0.1 mL test compound solution.
Add 2.0 mL molten top agar (with trace histidine/biotin).
Pour onto minimal glucose agar plates.
Incubation: Incubate at 37°C for 48 hours.
Scoring: Count revertant colonies (His+).
Self-Validation: The spontaneous reversion rate (DMSO only) must be within historical range (e.g., 20-50 colonies). MeIQx should yield >1000 revertants/µg.
Expected Result:
MeIQx: Strong Positive (Dose-dependent increase in revertants).
1-Me-2-DMA-IQ: Negative (Counts similar to spontaneous background) due to inability to form the N-hydroxy metabolite.
Protocol B: Rat Liver Foci Bioassay (Initiation Phase)
Objective: Evaluate in vivo initiation potential by measuring GST-P positive foci (pre-neoplastic lesions).
Model: F344 Male Rats (6 weeks old).
Step-by-Step Workflow:
Acclimatization: 1 week on basal diet.
Initiation (Weeks 0-2):
Group 1: Feed diet containing 0.03% MeIQx.
Group 2: Feed diet containing 0.03% 1-Me-2-DMA-IQ.
Group 3: Control diet.
Partial Hepatectomy (Week 3): Perform 2/3 partial hepatectomy to stimulate cell proliferation (fixing the DNA damage).
Promotion (Weeks 3-8): Administer a promoter (e.g., Phenobarbital) to expand initiated clones.
Analysis (Week 8):
Sacrifice animals.
Fix liver in ice-cold acetone.
Stain sections for Glutathione S-transferase Placental form (GST-P) using immunohistochemistry.
Quantification: Measure number and area of GST-P positive foci per cm².
Expected Result:
MeIQx: Significant induction of GST-P foci (>10 foci/cm²).
1-Me-2-DMA-IQ: No significant increase over control.
Comparative Performance Summary
The following table summarizes the expected data profile for the two compounds.
Parameter
MeIQx
1-Me-2-DMA-IQ
Metabolic Activation
Required (N-hydroxylation)
Blocked (No H on amine)
Ames Mutagenicity (TA98)
High Potency (>50,000 rev/µg)
Non-Mutagenic / Very Low
DNA Adduct Formation
Forms dG-C8-MeIQx adducts
None Detected
Liver Foci Induction
Positive (GST-P foci)
Negative
Carcinogenic Classification
IARC Group 2B (Possibly Carcinogenic)
Likely Non-Carcinogenic
References
Sugimura, T., et al. (2004). "Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish." Cancer Science, 95(4), 290-299. Link
Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650. Link
Hatch, F. T., et al. (2001). "Structure–activity relationships of heterocyclic amine mutagens formed during the cooking of food." Environmental and Molecular Mutagenesis, 38(4), 268-291. Link
NTP (National Toxicology Program). (2021). "Report on Carcinogens, Fifteenth Edition: Heterocyclic Amines." U.S. Department of Health and Human Services. Link
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are param...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the safe disposal of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline, a heterocyclic amine with potential biological activity. By understanding the underlying principles of chemical safety and hazardous waste management, you can ensure that your groundbreaking research is conducted responsibly from inception to completion.
Hazard Identification and Risk Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline may not be readily available, its structural similarity to quinoline and other aminoimidazo-azaarenes necessitates a cautious approach. Quinoline and its derivatives are recognized as hazardous substances with multiple potential risks.
Key Hazards Associated with Quinoline Derivatives:
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
Skin and Eye Irritation: Can cause significant irritation upon contact.[1][2]
Carcinogenicity and Mutagenicity: Suspected of causing genetic defects and cancer.[1][2][3]
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[1][2]
Given these potential hazards, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline must be treated as a hazardous substance. A thorough risk assessment should be conducted before handling, taking into account the quantities being used and the specific laboratory procedures involved.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline. The following table outlines the minimum required PPE.
Always inspect your PPE for any signs of damage before use and ensure a proper fit.
Spill Management: A Swift and Safe Response
Accidents can happen, and a well-defined spill response plan is crucial. In the event of a spill of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline, follow these steps:
Experimental Protocol: Spill Cleanup
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the spilled substance.[4] Do not use combustible materials like paper towels as the primary absorbent.
Collect the Waste: Carefully collect the absorbent material containing the spilled chemical and place it into a clearly labeled, sealable container for hazardous waste.[4]
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning supplies, must be disposed of as hazardous waste.
Caption: Decision-making workflow for handling a chemical spill.
Proper Disposal Procedures: Adhering to Regulatory Standards
The disposal of 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline is governed by federal and local regulations for hazardous waste. The United States Environmental Protection Agency (EPA) has established a "cradle-to-grave" management system under the Resource Conservation and Recovery Act (RCRA) to ensure that hazardous waste is handled safely from generation to final disposal.[5]
Step-by-Step Disposal Protocol:
Waste Identification: As the generator, you are responsible for identifying the waste as hazardous.[5][6] Given the characteristics of related compounds, 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline should be classified as hazardous waste.
Waste Segregation: Do not mix this waste with non-hazardous materials. Keep it in a separate, dedicated, and clearly labeled waste container.
Containerization:
Use a container that is compatible with the chemical.
The container must be in good condition, with a secure, leak-proof lid.[7]
Label the container with "Hazardous Waste" and the full chemical name: "1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline."
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
Request for Disposal: Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department. They will ensure that the waste is transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).[8]
Caption: Procedural flow for the proper disposal of hazardous chemical waste.
Incompatible Materials
To prevent dangerous chemical reactions, do not store or mix 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline with the following:
Conclusion: A Commitment to Safety and Scientific Excellence
The responsible disposal of chemical waste is a fundamental aspect of scientific integrity. By adhering to these procedures for 1-Methyl-2-dimethylamino-imidazo[4,5-f]quinoline, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of environmental stewardship. Let this guide serve as a testament to the fact that cutting-edge research and a steadfast commitment to safety are two sides of the same coin.
References
Penta. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylimidazo(4,5-f)quinoline. PubChem. Retrieved from [Link]
The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
SciSpace. (n.d.). Purification of the food-borne carcinogens 2-amino-3-methylimidazo. Retrieved from [Link]
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
National Toxicology Program. (n.d.). 2-Amino-3-methylimidazo [4,5-f]quinoline (IQ). Retrieved from [Link]
National Institutes of Health. (n.d.). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]